Product packaging for [4-(2-Morpholinoethoxy)phenyl]methylamine(Cat. No.:CAS No. 140836-69-7)

[4-(2-Morpholinoethoxy)phenyl]methylamine

Cat. No.: B114205
CAS No.: 140836-69-7
M. Wt: 236.31 g/mol
InChI Key: KMSJKJIIAVTIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[4-(2-Morpholinoethoxy)phenyl]methylamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine group connected to a morpholinoethoxy linker, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. Research indicates its primary application in the development of targeted therapeutic agents. This compound serves as a key precursor in the synthesis of solid forms of potent compounds, such as protein-tyrosine kinase inhibitors investigated for the treatment and prevention of proliferative diseases and disorders . The morpholino ring is a common pharmacophore found in molecules with diverse biological activity, and its incorporation, as seen in this amine, is often explored in the design of novel anticancer and antibacterial compounds . The compound has a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol . It is characterized by the SMILES string "C1COCCN1CCOC2=CC=C(C=C2)CN" and the CAS Number 140836-69-7 . This product is supplied with a minimum purity of 95% and is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should note that this compound requires careful handling, as it causes severe skin burns and eye damage . Proper personal protective equipment should be worn, and safety data sheets should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B114205 [4-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 140836-69-7

Properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSJKJIIAVTIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428208
Record name 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140836-69-7
Record name 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140836-69-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine, a key intermediate in the preparation of various pharmaceutically active compounds. The primary synthetic route outlined is the reductive amination of 4-(2-morpholinoethoxy)benzaldehyde. This method is widely employed due to its efficiency and the commercial availability of the starting material.

Core Synthesis Pathway: Reductive Amination

The conversion of an aldehyde to a primary amine is effectively achieved through reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

Reaction Scheme:

Several reducing agents can be employed for this transformation, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reductive amination of an aromatic aldehyde to a primary amine. Please note that specific yields for the target molecule may vary based on the chosen conditions and scale of the reaction.

ParameterValue/ConditionNotes
Starting Material 4-(2-morpholinoethoxy)benzaldehydeCommercially available.
Amine Source Ammonium Acetate (CH₃COONH₄) or Aqueous Ammonia (NH₄OH)Ammonium acetate is often preferred for ease of handling.
Reducing Agent Sodium Borohydride (NaBH₄)A common, cost-effective choice.
Solvent Methanol (CH₃OH)A protic solvent that is effective for this reaction.
Stoichiometry
Aldehyde1 equivalent
Ammonium Acetate5-10 equivalentsA large excess is used to drive the imine formation.
Sodium Borohydride1.5-2 equivalentsTo ensure complete reduction of the imine.
Reaction Temperature Room Temperature (20-25 °C)Mild conditions are generally sufficient.
Reaction Time 12-24 hoursReaction progress can be monitored by TLC or LC-MS.
Typical Yield 70-90%Yields can be optimized by careful control of reaction conditions.
Purification Column Chromatography or CrystallizationTo obtain the final product in high purity.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This section provides a detailed methodology for the synthesis of this compound via reductive amination.

Materials:

  • 4-(2-morpholinoethoxy)benzaldehyde

  • Ammonium acetate

  • Sodium borohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-morpholinoethoxy)benzaldehyde (1.0 eq) and ammonium acetate (7.5 eq).

  • Dissolution: Add methanol to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M with respect to the aldehyde.

  • Stirring: Stir the resulting solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde 4-(2-morpholinoethoxy)benzaldehyde Imine_Formation Imine Formation (Methanol, RT, 1-2h) Aldehyde->Imine_Formation Ammonia_Source Ammonium Acetate Ammonia_Source->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT, 12-18h) Imine_Formation->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + H₂O Ammonia Ammonia Ammonia->Imine Amine Primary Amine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Imine Reduction

Caption: Key transformations in the reductive amination pathway.

An In-depth Technical Guide on the Physicochemical Properties of [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Morpholinoethoxy)phenyl]methylamine is a chemical entity of interest within pharmaceutical research and development due to its structural motifs, which are present in various biologically active compounds. This technical guide provides a comprehensive overview of its core physicochemical properties, offering both compiled data and detailed experimental protocols for their determination. Understanding these properties is a critical prerequisite for any drug discovery and development endeavor, influencing factors from initial screening to formulation and bioavailability.

While this compound is a building block for more complex molecules, this guide focuses on the fundamental characteristics of the core molecule itself.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 140836-69-7[1]
Molecular Formula C13H20N2O2[1]
Molecular Weight 236.31 g/mol [1]
Canonical SMILES C1COCCN1CCOC2=CC=C(C=C2)CN
Chemical Structure Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of a new chemical entity (NCE) are foundational to understanding its behavior in biological systems.[2][3] Quantitative data for this compound is not extensively available in public literature. The following tables summarize known identifiers and predicted values for key physicochemical parameters.

Table 3.1: Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C13H20N2O2BioFOUNT[1]
Molecular Weight 236.31BioFOUNT[1]
Predicted pKa ~9.5 (most basic - aliphatic amine)ChemAxon
Predicted logP ~1.8ChemAxon
Predicted Aqueous Solubility ~5.2 mg/mL at pH 7.4ChemAxon

Note: Predicted values are generated using computational models (e.g., ChemAxon) and should be confirmed by experimental determination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of any NCE.[4] The following sections describe standard methodologies for determining the key physicochemical properties of this compound.

Determination of pKa (Dissociation Constant)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration [5][6]

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).[6] Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant, slow rate.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method (OECD Guideline 107) [7]

  • Preparation of Phases: Prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration that is detectable in both phases.

  • Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Alternative Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [8][9]

This is a faster, indirect method that correlates the retention time of a compound on a reverse-phase column with its logP.

  • Calibration: A series of reference compounds with known logP values are injected into an RP-HPLC system (e.g., with a C18 column).[10]

  • Analysis of the Test Compound: this compound is then injected under the same chromatographic conditions.

  • Calculation: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standards against their known logP values. The logP of the test compound is then interpolated from this curve based on its measured log k'.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.

Methodology: Thermodynamic (Shake-Flask) Method [11][12]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Remove the undissolved solid by centrifugation and/or filtration.

  • Concentration Measurement: Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Context and Signaling Pathways

For instance, this substructure is found in Tirbanibulin , an FDA-approved drug for the treatment of actinic keratosis.[13] Tirbanibulin functions as a dual inhibitor of Src kinase and tubulin polymerization, thereby disrupting signaling pathways involved in cell proliferation, migration, and survival.[13] The presence of the [4-(2-morpholinoethoxy)phenyl] group in such active compounds suggests that it may serve as a valuable scaffold in the design of kinase inhibitors and other therapeutic agents.[14][15]

Further research is required to elucidate the specific biological effects, if any, of this compound itself.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a new chemical entity (NCE) like this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Analysis and Application NCE New Chemical Entity (NCE) This compound Structure Structure Verification (NMR, MS) NCE->Structure Purity Purity Assessment (HPLC, LC-MS) NCE->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-Flask / HPLC) Purity->logP Solubility Aqueous Solubility (Thermodynamic) Purity->Solubility Profile Physicochemical Profile pKa->Profile logP->Profile Solubility->Profile Formulation Pre-formulation Studies Profile->Formulation ADME ADME Prediction Profile->ADME

Caption: A flowchart illustrating the key stages in the physicochemical characterization of an NCE.

Experimental Setup for pKa Determination

This diagram shows a simplified schematic of the potentiometric titration setup used for determining the pKa of an amine.

G Potentiometric Titration Setup for pKa cluster_0 Titration Apparatus cluster_1 Beaker with Analyte Burette Burette with Titrant (e.g., 0.1M HCl) Analyte Analyte Solution: This compound in co-solvent Burette->Analyte add titrant pHElectrode pH Electrode Analyte->pHElectrode measures pH Stirrer Magnetic Stirrer Stirrer->Analyte mixes DataLogger pH Meter / Data Logger pHElectrode->DataLogger sends signal

Caption: A schematic of the experimental setup for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to the [4-(2-Morpholinoethoxy)phenyl]methylamine Moiety: A Core Component of the Dual Src Kinase and Tubulin Polymerization Inhibitor, Tirbanibulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The [4-(2-morpholinoethoxy)phenyl]methylamine scaffold is a key structural component of Tirbanibulin (formerly known as KX-01 or KX2-391), a first-in-class dual inhibitor of Src kinase and tubulin polymerization.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of Tirbanibulin, highlighting the significance of its core chemical structure. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development in this area.

Physicochemical Properties

Tirbanibulin is a synthetic, small molecule with the chemical name N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 897016-82-9[4]
Molecular Formula C26H29N3O3[4]
Molar Mass 431.536 g·mol−1[4]
Water Solubility 0.0248 mg/mL (Predicted)[1]
logP 3.26 (Predicted)[1]
pKa (Strongest Basic) 6.63 (Predicted)[1]

Biological Activity and Pharmacokinetics

Tirbanibulin exhibits potent antiproliferative activity against a variety of cancer cell lines and has been approved for the topical treatment of actinic keratosis.[1][3]

In Vitro Activity

The inhibitory activity of Tirbanibulin has been quantified in various cancer cell lines.

Cell LineAssayIC50 / GI50Source
HeLaCell Proliferation31.49 nmol/L[5]
HeLaCell Proliferation44 nM[6]
HuH7Growth Inhibition9 nM[7]
PLC/PRF/5Growth Inhibition13 nM[7]
Hep3BGrowth Inhibition26 nM[7]
HepG2Growth Inhibition60 nM[7]
Human Tumour CellsSrc Inhibition (in human plasma)~100 nM[1]
Human Tumour CellsSrc Inhibition (no human plasma)~25 nM[1]
Pharmacokinetics (Topical Administration)

Pharmacokinetic studies have been conducted in patients with actinic keratosis following topical application of a 1% Tirbanibulin ointment.

ParameterValue (Face Application)Value (Scalp Application)Source
Mean Cmax 0.34 ± 0.30 ng/mL0.18 ± 0.10 ng/mL[1]
Mean AUC24 5.0 ± 3.9 h x ng/mL3.2 ± 1.9 h x ng/mL[1]
Median Tmax ~7 hours~7 hours[1]
Steady-State Achieved 72 hours72 hours[1]
Plasma Protein Binding 88%88%[1]

Mechanism of Action

Tirbanibulin possesses a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling, which are critical for cell division, proliferation, and survival.[2][3]

Tubulin Polymerization Inhibition

Tirbanibulin binds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[1] This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[2][8] Unlike some other tubulin-binding agents, the binding of Tirbanibulin is reversible, which may contribute to its lower clinical toxicity.[9]

Src Kinase Inhibition

Tirbanibulin is a non-ATP competitive inhibitor of Src kinase, binding to the peptide substrate binding site.[1] This inhibition blocks downstream signaling pathways that are crucial for cancer cell migration, proliferation, and survival.[1] The inhibition of Src may also contribute to the disruption of microtubule polymerization.[1]

Signaling Pathways

The dual inhibitory action of Tirbanibulin impacts key cellular signaling pathways involved in cell proliferation and survival.

Tirbanibulin_Signaling_Pathway Tirbanibulin Tirbanibulin Tubulin β-Tubulin Tirbanibulin->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tirbanibulin->Microtubules Inhibits Src_Kinase Src Kinase Tirbanibulin->Src_Kinase Binds to peptide substrate site Downstream_Signaling Downstream Signaling Pathways (e.g., Ras, ERK) Tirbanibulin->Downstream_Signaling Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Cell_Proliferation Cell Proliferation, Migration, Survival Microtubules->Cell_Proliferation Essential for Apoptosis Apoptosis G2M_Arrest->Apoptosis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Dual mechanism of action of Tirbanibulin.

Experimental Protocols

Synthesis of Tirbanibulin

A reported synthesis of Tirbanibulin involves a multi-step process.[10]

Tirbanibulin_Synthesis start 4-Bromophenol + 2-Chloroethyl)morpholine step1 Etherification start->step1 intermediate1 4-(2-(4-bromophenoxy)ethyl)morpholine step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate3 Coupled Pyridine Derivative step2->intermediate3 intermediate2 Pyridyl Boronic Acid Derivative intermediate2->step2 step3 Substitution with Acetonitrile intermediate3->step3 intermediate4 Acetonitrile Adduct step3->intermediate4 step4 Acid Treatment & Amidation with Benzylamine intermediate4->step4 end Tirbanibulin step4->end

Caption: Synthetic workflow for Tirbanibulin.

Detailed Methodology:

  • Etherification: Alkylation of 4-bromophenol with 4-(2-chloroethyl)morpholine in the presence of potassium carbonate in DMF to yield 4-(2-(4-bromophenoxy)ethyl)morpholine.

  • Suzuki Coupling: The resulting ether is coupled with a pyridyl boronic acid derivative.[10]

  • Substitution and Amidation: The coupled product undergoes substitution with deprotonated acetonitrile, followed by acid treatment and reaction with benzylamine at an elevated temperature to furnish Tirbanibulin.[10]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.[9]

Materials:

  • Purified tubulin protein

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Glycerol (optional, as a polymerization enhancer)

  • Test compound (Tirbanibulin) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Protocol:

  • Prepare the tubulin solution in the general tubulin buffer with GTP and glycerol on ice.

  • Add the test compound or control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Plot the change in absorbance over time to generate polymerization curves.[9]

Cell Proliferation (Growth Inhibition) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HuH7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (Tirbanibulin) at various concentrations

  • MTT or similar viability reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Tirbanibulin and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound moiety is a critical pharmacophore in the dual Src kinase and tubulin polymerization inhibitor, Tirbanibulin. This compound has demonstrated significant antiproliferative activity in vitro and clinical efficacy in the treatment of actinic keratosis. The detailed information on its mechanism of action, biological activity, and associated experimental protocols provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel anticancer agents and therapies for hyperproliferative skin disorders. Further investigation into derivatives of this scaffold may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Spectral Data Analysis of [4-(2-Morpholinoethoxy)phenyl]methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectral data for the compound [4-(2-Morpholinoethoxy)phenyl]methylamine, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide also outlines detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers synthesizing and characterizing this and similar molecules.

Introduction

This compound is a chemical entity that incorporates several key pharmacophores: a morpholine ring, an ethoxy linker, a phenyl group, and a methylamine moiety. These functional groups are prevalent in a wide range of biologically active compounds, making the understanding of their spectroscopic signatures crucial for unambiguous structure elucidation and quality control in synthetic chemistry. This guide aims to provide a predictive framework for the spectral characteristics of this compound.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and typical values reported for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-7.3d2HAr-H (ortho to CH₂NH₂)
~ 6.8-6.9d2HAr-H (ortho to OCH₂)
~ 4.1t2HAr-O-CH₂ -CH₂-N
~ 3.8s2HAr-CH₂ -NH₂
~ 3.7t4HO(CH₂ CH₂)₂N
~ 2.8t2HAr-O-CH₂-CH₂ -N
~ 2.5t4HO(CH₂CH₂ )₂N
~ 1.6br s2HCH₂-NH₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 158Ar-C -O
~ 132Ar-C -CH₂NH₂
~ 130Ar-C H (ortho to CH₂NH₂)
~ 115Ar-C H (ortho to OCH₂)
~ 67Ar-O-C H₂-CH₂-N
~ 66O(C H₂CH₂)₂N
~ 58Ar-O-CH₂-C H₂-N
~ 54O(CH₂C H₂)₂N
~ 46Ar-C H₂-NH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch
1610, 1510StrongAromatic C=C stretch
1600-1500MediumN-H bend (amine)
1250-1200StrongAryl-O stretch (asymmetric)
1120-1080StrongC-N stretch (morpholine)
1050-1000StrongAlkyl-O stretch (symmetric)
830-810Strongp-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
236Molecular Ion (M⁺)
206[M - CH₂NH₂]⁺
135[M - C₆H₁₂NO]⁺ (cleavage of ethoxy-morpholine)
121[H₂N-CH₂-C₆H₄-O]⁺
100[C₆H₁₂NO]⁺ (morpholinoethyl fragment)
86[C₅H₁₀N]⁺ (morpholine fragment)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or KBr pellet/salt plates).

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.

  • Data Acquisition: Scan over the mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a gas or liquid chromatograph).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Compound Characterization.

Conclusion

This guide provides a foundational understanding of the expected spectral characteristics of this compound. The predictive data and generalized protocols presented herein are intended to assist researchers in the synthesis, purification, and structural elucidation of this and related compounds. It is important to note that actual experimental data may vary depending on the specific conditions, such as the solvent used, sample concentration, and instrument parameters. Therefore, the information in this guide should be used as a reference for the interpretation of experimentally acquired data.

Navigating the Solubility Landscape of [4-(2-Morpholinoethoxy)phenyl]methylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of [4-(2-Morpholinoethoxy)phenyl]methylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility information, and detailed experimental protocols for determining solubility. This guide is intended to empower researchers to effectively work with this compound and to generate precise solubility data for their specific applications.

Understanding the Solubility Profile

This compound, a molecule incorporating a morpholine ring, an ether linkage, and a phenylamine group, is structurally predisposed to solubility in a range of organic solvents. Generally, amines with a carbon content greater than four are considered insoluble in water but are soluble in organic solvents such as diethyl ether or dichloromethane.[1] The polarity imparted by the morpholine and amine functionalities, combined with the larger, nonpolar phenyl and ethoxy groups, suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in various organic solvents, a systematic experimental approach is necessary. The following protocol outlines a general method for determining solubility.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette, ensuring no solid particles are transferred.

    • Immediately dilute the collected supernatant with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the experimental samples.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Weigh excess solute B Add to known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC or other method F->G H Quantify using calibration curve G->H

Solubility Determination Workflow

Logical Approach to Solubility Classification

A qualitative assessment of solubility can provide valuable initial insights. This is often performed by observing the dissolution of a small amount of the compound in a given solvent. The following flowchart presents a logical sequence for classifying the solubility of an organic compound like this compound.

Solubility_Classification start Start with the unknown compound water Test solubility in Water start->water ether Test solubility in Diethyl Ether water->ether Soluble hcl Test solubility in 5% HCl water->hcl Insoluble sb Class SB (Low MW Amine) ether->sb Soluble sa Class SA (Low MW Acid) ether->sa Insoluble (Litmus: Acid) sn Class SN (Low MW Neutral) ether->sn Insoluble (Litmus: Neutral) naoh Test solubility in 5% NaOH hcl->naoh Insoluble b Class B (Higher MW Amine) hcl->b Soluble h2so4 Test solubility in conc. H2SO4 naoh->h2so4 Insoluble a1 Class A1 (Strong Acid) naoh->a1 Soluble n Class N (Neutral) h2so4->n Soluble i Class I (Inert) h2so4->i Insoluble a2 Class A2 (Weak Acid)

Solubility Classification Flowchart

Given its chemical structure, this compound, as a higher molecular weight amine, is expected to be insoluble in water but soluble in 5% HCl, placing it in Class B.[4]

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics and the solubility profile of a related compound strongly suggest its solubility in a wide range of common organic solvents. The experimental protocols and logical classification workflows provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for successful drug development, from formulation to delivery, and the methodologies outlined here will enable the generation of this critical information.

References

The Versatile Building Block: A Technical Guide to [4-(2-Morpholinoethoxy)phenyl] Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. When incorporated into a phenyl scaffold with a reactive handle, it becomes a powerful building block for the synthesis of complex, biologically active molecules. This technical guide focuses on the synthetic utility of [4-(2-morpholinoethoxy)phenyl] derivatives, particularly [4-(2-Morpholinoethoxy)phenyl]boronic acid, and its application in the development of targeted therapeutics, with a special emphasis on the kinase and tubulin inhibitor, Tirbanibulin.

Physicochemical Properties of the Core Moiety

The [4-(2-Morpholinoethoxy)phenyl] core structure imparts a unique combination of properties beneficial for drug design. The morpholine ring is a saturated heterocycle that is generally stable to metabolic degradation and can improve aqueous solubility and oral bioavailability. The ethoxy linker provides flexibility, allowing the morpholino group to orient itself favorably within a biological target.

PropertyValueReference
Molecular Formula C12H18BNO4[1]
Molecular Weight 251.09 g/mol [1]
IUPAC Name [4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
InChIKey RCUWZKVTDDDVET-UHFFFAOYSA-N[1]
SMILES c1cc(ccc1B(O)O)OCCN2CCOCC2[1]

Synthesis of the Key Building Block: [4-(2-Morpholinoethoxy)phenyl]boronic acid

The primary synthetic route to incorporate the [4-(2-morpholinoethoxy)phenyl] moiety into drug candidates is through the use of its boronic acid derivative in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-(2-(4-Bromophenoxy)ethyl)morpholine (Intermediate)

A foundational step in synthesizing the boronic acid is the preparation of the corresponding bromo-precursor.

Materials:

  • 4-(2-Chloroethyl)morpholine

  • 4-Bromophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To a solution of 4-bromophenol in DMF, add potassium carbonate.

  • Add 4-(2-chloroethyl)morpholine to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a basic solution, such as sodium hydroxide, to remove any unreacted 4-bromophenol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-(4-bromophenoxy)ethyl)morpholine.

Experimental Protocol: Synthesis of [4-(2-Morpholinoethoxy)phenyl]boronic acid

Materials:

  • 4-(2-(4-Bromophenoxy)ethyl)morpholine

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-(2-(4-bromophenoxy)ethyl)morpholine in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise, maintaining the low temperature.

  • After stirring for a specified time, add triisopropyl borate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of aqueous HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain [4-(2-Morpholinoethoxy)phenyl]boronic acid.

Application in the Synthesis of Tirbanibulin

Tirbanibulin is a dual inhibitor of Src kinase and tubulin polymerization, approved for the topical treatment of actinic keratosis.[2][3] Its synthesis prominently features a Suzuki coupling reaction utilizing the [4-(2-morpholinoethoxy)phenyl]boronic acid building block.

Experimental Protocol: Synthesis of Tirbanibulin

This synthesis involves the coupling of [4-(2-morpholinoethoxy)phenyl]boronic acid with a suitable pyridine derivative.

Materials:

  • [4-(2-Morpholinoethoxy)phenyl]boronic acid

  • Ester of 2-(5-bromopyridin-2-yl)acetic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvent system (e.g., dioxane/water)

  • Benzylamine

Procedure:

  • Suzuki Coupling: In a reaction vessel, combine the ester of 2-(5-bromopyridin-2-yl)acetic acid, [4-(2-morpholinoethoxy)phenyl]boronic acid, the palladium catalyst, and the base in the solvent system.

  • Heat the mixture under reflux until the coupling reaction is complete.

  • Cool the reaction and perform a work-up to isolate the coupled ester intermediate.

  • Amidation: React the isolated ester with benzylamine at an elevated temperature to form the final amide product, Tirbanibulin.

  • Purify the crude product by recrystallization or chromatography to obtain pure Tirbanibulin.

A similar synthetic approach has been reported with a 58% yield over a three-step sequence.[4]

Biological Activity and Signaling Pathways

Tirbanibulin exhibits its therapeutic effects through a dual mechanism of action: inhibition of Src kinase signaling and disruption of microtubule polymerization.[5][6]

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[7] Aberrant Src activation is implicated in the development and progression of various cancers. Tirbanibulin acts as a non-ATP competitive inhibitor of Src, binding to the peptide substrate binding site.[8] This inhibition disrupts downstream signaling cascades, including the FAK, PI3K-AKT, Ras-MAPK, and STAT3 pathways, thereby reducing cancer cell migration, proliferation, and survival.[9][10]

Src_Kinase_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK Ras/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Proliferation Proliferation FAK->Proliferation Migration Migration FAK->Migration Survival Survival FAK->Survival Angiogenesis Angiogenesis FAK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Migration PI3K_AKT->Survival PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Survival RAS_MAPK->Angiogenesis STAT3->Proliferation STAT3->Migration STAT3->Survival STAT3->Angiogenesis Tirbanibulin Tirbanibulin Tirbanibulin->Src Tubulin_Polymerization_Pathway cluster_tubulin Tubulin Pool cluster_microtubule Microtubule Dynamics Tubulin_dimer αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_dimer->Polymerization Assembly Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Disassembly Depolymerization->Tubulin_dimer Release of GDP-bound dimers Tirbanibulin Tirbanibulin Tirbanibulin->Polymerization Inhibits

References

[4-(2-Morpholinoethoxy)phenyl]methylamine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

The [4-(2-Morpholinoethoxy)phenyl]methylamine core is a significant pharmacophore in modern medicinal chemistry, serving as a key structural component in a variety of therapeutic agents. Its unique combination of a flexible morpholinoethoxy side chain and a reactive methylamine group provides a versatile platform for designing molecules with diverse biological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of derivatives based on this scaffold, with a particular focus on their applications as kinase inhibitors in oncology.

Core Structure and Derivatives

The fundamental structure consists of a phenylmethylamine core substituted at the para position with a 2-morpholinoethoxy group. This scaffold has been elaborated into a range of derivatives, primarily through modifications of the methylamine moiety and the aromatic ring. A notable example is Tirbanibulin, a potent tyrosine kinase and tubulin polymerization inhibitor.

Therapeutic Applications

Derivatives of the this compound core have shown promise in several therapeutic areas, most notably in the treatment of cancer. Their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer, has been a major focus of research.

Quantitative Biological Data

The biological activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) against specific enzymes or cancer cell lines. The following tables summarize key quantitative data for representative derivatives.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Tirbanibulin (Analog)Src14[1]
Thiazolyl Derivative 1c-Src1340[1]
Thiazolyl Derivative 2c-Src2300[1]

Table 2: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)Reference
Thiazolyl Derivative (8a)HT-29Colon Carcinoma>100[1]
Thiazolyl Derivative (8b)BT-20Breast Carcinoma31.2[1]
Thiazolyl Derivative (8b)CCRF-CEMLeukemia29.3[1]

Key Signaling Pathways

This compound derivatives often exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival. Two of the most important pathways targeted by these compounds are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor [4-(2-Morpholinoethoxy)phenyl] methylamine Derivative Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor [4-(2-Morpholinoethoxy)phenyl] methylamine Derivative Inhibitor->RAF inhibits

Figure 2: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and biological procedures.

General Synthesis of Thiazolyl N-Benzyl-Substituted Acetamide Derivatives (Analogs of the Core Structure)

A common synthetic route to analogs of the this compound core, such as the thiazolyl derivatives, is outlined below. This multi-step synthesis starts from commercially available materials and involves the formation of a key thiazole intermediate.

Synthesis_Workflow Start 4-(2-Morpholinoethoxy) benzonitrile Step1 Thioamidation Start->Step1 Intermediate1 4-(2-Morpholinoethoxy) benzothioamide Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis Intermediate1->Step2 Intermediate2 Ethyl 2-(4-(2-morpholinoethoxy) phenyl)thiazole-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 2-(4-(2-Morpholinoethoxy) phenyl)thiazole-4-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 FinalProduct Thiazolyl N-Benzyl-Substituted Acetamide Derivative Step4->FinalProduct Reagent1 Ammonium Sulfide Reagent1->Step1 Reagent2 Ethyl bromopyruvate Reagent2->Step2 Reagent3 NaOH Reagent3->Step3 Reagent4 Substituted Benzylamine, Coupling Agents Reagent4->Step4

Figure 3: General synthetic workflow for thiazolyl derivatives.

Detailed Protocol for Amide Coupling: To a solution of the carboxylic acid intermediate in a suitable solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) are added. The appropriate substituted benzylamine is then added, and the reaction mixture is stirred at room temperature until completion. The final product is isolated and purified using standard techniques like column chromatography.

Kinase Inhibition Assay

The ability of the synthesized compounds to inhibit specific protein kinases is a critical determinant of their therapeutic potential. A common method for assessing kinase inhibition is through in vitro kinase assays.

General Protocol for a Luminescence-Based Kinase Assay:

  • Enzyme and Substrate Preparation: The target kinase and its specific substrate peptide are diluted in an assay buffer.

  • Compound Incubation: The test compounds, at various concentrations, are pre-incubated with the kinase solution in a microplate well to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: A reagent is added to stop the kinase reaction and to detect the amount of ADP produced, which is proportional to the kinase activity. The detection is often based on a luminescence signal.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

To evaluate the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell proliferation assay is commonly employed.

General Protocol for an MTT-Based Cell Proliferation Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 (concentration for 50% growth inhibition) is then determined.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The inherent flexibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of derivatives with novel kinase inhibition profiles, the exploration of new therapeutic applications beyond oncology, and the development of compounds with improved drug-like properties. The detailed understanding of the synthesis, biological activity, and mechanisms of action presented in this guide provides a solid foundation for researchers and drug development professionals to further exploit the potential of this versatile chemical scaffold.

References

In Silico Modeling of [4-(2-Morpholinoethoxy)phenyl]methylamine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of [4-(2-Morpholinoethoxy)phenyl]methylamine analogs, a chemical scaffold of significant interest in the development of novel therapeutics, particularly in oncology. This document details the computational strategies, experimental protocols, and data interpretation relevant to the design and analysis of these compounds, with a focus on their dual inhibitory action on Src kinase and tubulin polymerization.

Introduction: The Therapeutic Potential of this compound Analogs

The this compound scaffold is a key pharmacophore found in potent dual inhibitors of Src kinase and tubulin polymerization. A notable example is Tirbanibulin (KX-01), which has demonstrated therapeutic effects in various tumor models.[1] The discovery of such dual-action inhibitors has been propelled by iterative cycles of molecular modeling, chemical synthesis, and biological testing.[2] In silico modeling plays a pivotal role in this process by enabling the rational design of analogs with enhanced potency and optimized pharmacokinetic properties. This guide will explore the core computational techniques integral to the discovery and development of this promising class of compounds.

Key Biological Targets and Signaling Pathways

This compound analogs primarily exert their anticancer effects by targeting two critical cellular components: Src kinase and tubulin.

Src Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. Its overexpression and activation are frequently observed in various cancers. Analogs of this compound can be designed to bind to the peptide substrate binding site of Src, thereby inhibiting its kinase activity and downstream signaling.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors Phosphorylation Analogs [4-(2-Morpholinoethoxy)phenyl] methylamine Analogs Analogs->Src Inhibition Cellular_Responses Cell Proliferation, Survival, Migration, Angiogenesis Downstream_Effectors->Cellular_Responses Signal Transduction

Src Kinase Signaling Pathway and Inhibition.
Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. Certain analogs have been shown to bind to the colchicine site of β-tubulin, interfering with microtubule polymerization.[1]

Tubulin_Polymerization_Pathway cluster_process Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest Mitotic Arrest & Apoptosis Analogs [4-(2-Morpholinoethoxy)phenyl] methylamine Analogs Analogs->Tubulin_Dimers Inhibition of Polymerization

Tubulin Polymerization and its Inhibition.

In Silico Modeling Workflow

The development of novel this compound analogs typically follows a structured in silico workflow designed to maximize efficiency and success rates.

In_Silico_Workflow Start Start: Target Identification Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Start->Lead_ID 3D_QSAR 3D-QSAR Modeling Lead_ID->3D_QSAR Docking Molecular Docking 3D_QSAR->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Bio_Eval Biological Evaluation Synthesis->Bio_Eval SAR SAR Analysis & Iteration Bio_Eval->SAR SAR->3D_QSAR Refine Model End Lead Optimization SAR->End

Iterative In Silico Drug Discovery Workflow.

Experimental Protocols for In Silico Modeling

This section outlines the detailed methodologies for key computational experiments employed in the study of this compound analogs.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a powerful technique to correlate the biological activity of a series of compounds with their 3D structural properties.

Protocol:

  • Data Set Preparation:

    • Compile a dataset of this compound analogs with their corresponding biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model generation and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all molecules in the dataset.

    • Align the molecules based on a common substructure or a pharmacophore model.

  • Calculation of Molecular Fields:

    • Generate steric and electrostatic fields (e.g., using CoMFA - Comparative Molecular Field Analysis) or other relevant fields (e.g., hydrophobic, hydrogen bond donor/acceptor fields using CoMSIA - Comparative Molecular Similarity Indices Analysis).

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.

    • Generate a 3D-QSAR model and visualize the results as contour maps.

  • Model Validation:

    • Validate the model using the test set and statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Src kinase, tubulin) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the this compound analog and optimize its geometry.

  • Binding Site Definition:

    • Define the binding site on the receptor based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site.

    • Score the generated poses using a scoring function to estimate the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • Visualize the ligand-receptor complex to gain insights into the binding mode.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.

Protocol:

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes and relax the system.

  • Equilibration:

    • Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NVT and NPT ensembles).

  • Production Run:

    • Run the MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding site (e.g., by calculating the root-mean-square deviation - RMSD).

    • Identify stable interactions and conformational changes during the simulation.

    • Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Data Presentation: Quantitative Analysis of Analogs

The following tables summarize hypothetical quantitative data for a series of this compound analogs, illustrating the type of data generated and analyzed in in silico and subsequent in vitro studies.

Table 1: In Silico Predicted Binding Affinities and In Vitro Activities against Src Kinase

Compound IDR-Group ModificationDocking Score (kcal/mol)Predicted pIC50 (3D-QSAR)Experimental IC50 (nM)
Parent -H-8.57.265
Analog-1 -F-9.17.815
Analog-2 -Cl-9.38.010
Analog-3 -CH3-8.77.440
Analog-4 -OCH3-8.97.625

Table 2: In Silico Predicted Binding Affinities and In Vitro Activities against Tubulin Polymerization

Compound IDR-Group ModificationDocking Score (kcal/mol)Predicted pIC50 (3D-QSAR)Experimental IC50 (nM)
Parent -H-7.96.8150
Analog-1 -F-8.27.180
Analog-2 -Cl-8.47.355
Analog-3 -CH3-8.06.9120
Analog-4 -OCH3-8.17.0100

Conclusion

The in silico modeling of this compound analogs is a multifaceted and powerful approach in modern drug discovery. By integrating techniques such as 3D-QSAR, molecular docking, and molecular dynamics simulations, researchers can efficiently design and screen novel compounds with dual inhibitory activity against Src kinase and tubulin. This technical guide provides a foundational framework for the application of these computational methods, from understanding the underlying biological pathways to the detailed execution of in silico experiments and the interpretation of quantitative data. The continued application and refinement of these models will undoubtedly accelerate the development of the next generation of targeted cancer therapies based on this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a prevalent scaffold in the design of kinase inhibitors due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which contribute to improved pharmacokinetic profiles of drug candidates. The [4-(2-Morpholinoethoxy)phenyl] group, in particular, has been identified as a key pharmacophore in several potent kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing [4-(2-Morpholinoethoxy)phenyl]methylamine as a key starting material, with a focus on the synthesis of Tirbanibulin, a dual Src kinase and tubulin polymerization inhibitor.

Target Kinase: Src Kinase

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src kinase activity has been implicated in the progression of numerous cancers, making it a validated target for anticancer drug development.[1]

Featured Kinase Inhibitor: Tirbanibulin

Tirbanibulin (also known as KX2-391) is a potent inhibitor of Src kinase and tubulin polymerization.[2] It targets the peptide substrate binding site of Src, exhibiting a non-ATP competitive mechanism of inhibition.[2] Tirbanibulin has been approved for the topical treatment of actinic keratosis and is under investigation for various cancers.[3][4]

Quantitative Biological Data for Tirbanibulin
ParameterValueCell Lines/ConditionsReference
Src Kinase Inhibition (IC50) ~25 nM (in absence of human plasma)Human tumor cells[2]
~100 nM (in presence of human plasma)Human tumor cells[2]
Tubulin Polymerization Inhibition (IC50) ~125 nM (in absence of plasma)Human tumor cells[2]
~500 nM (in presence of plasma)Human tumor cells[2]
Antiproliferative Activity (GI50) 9 nMHuh7 (Hepatocellular carcinoma)[5][6][7]
13 nMPLC/PRF/5 (Hepatocellular carcinoma)[5][6][7]
26 nMHep3B (Hepatocellular carcinoma)[5][6][7]
60 nMHepG2 (Hepatocellular carcinoma)[5][6][7]
23 nMNIH3T3/c-Src527F[5]
39 nMSYF/c-Src527F[5]
44 nMHeLa (Cervical cancer)[8]

Signaling Pathway

The following diagram illustrates the central role of Src kinase in mediating downstream signaling pathways that promote cell proliferation, survival, and migration.

Src_Signaling_Pathway Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tirbanibulin Tirbanibulin Tirbanibulin->Src

Caption: Src kinase signaling cascade initiated by various cell surface receptors.

Experimental Protocols

The following section details a proposed synthetic route for Tirbanibulin starting from this compound. This pathway involves the conversion of the starting amine to a boronic acid derivative, followed by a Suzuki coupling with the pyridyl core.

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for Tirbanibulin Start This compound Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazo Intermediate Step1->Intermediate1 Step2 Sandmeyer-type Reaction (KI) Intermediate1->Step2 Intermediate2 4-(2-Morpholinoethoxy)iodobenzene Step2->Intermediate2 Step3 Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst) Intermediate2->Step3 Intermediate3 4-(2-Morpholinoethoxy)phenylboronic acid pinacol ester Step3->Intermediate3 Step4 Suzuki Coupling (Pd catalyst, base) Intermediate3->Step4 Intermediate4 N-Benzyl-2-(5-bromopyridin-2-yl)acetamide Intermediate4->Step4 FinalProduct Tirbanibulin Step4->FinalProduct

Caption: Proposed synthetic workflow for Tirbanibulin.

Protocol 1: Synthesis of 4-(2-Morpholinoethoxy)iodobenzene
  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodination (Sandmeyer-type reaction):

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(2-Morpholinoethoxy)iodobenzene.

Protocol 2: Synthesis of 4-(2-Morpholinoethoxy)phenylboronic acid pinacol ester
  • Miyaura Borylation:

    • To a solution of 4-(2-Morpholinoethoxy)iodobenzene (1.0 eq) in a suitable solvent (e.g., dioxane or toluene), add bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq), and a base (e.g., potassium acetate, 3.0 eq).

    • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to afford 4-(2-Morpholinoethoxy)phenylboronic acid pinacol ester.

Protocol 3: Synthesis of N-Benzyl-2-(5-bromopyridin-2-yl)acetamide

This intermediate can be synthesized according to known literature procedures. A general method involves the amide coupling of 2-(5-bromopyridin-2-yl)acetic acid with benzylamine using a coupling agent such as EDCI and HOBt.

Protocol 4: Synthesis of Tirbanibulin
  • Suzuki Coupling:

    • To a degassed mixture of N-Benzyl-2-(5-bromopyridin-2-yl)acetamide (1.0 eq), 4-(2-Morpholinoethoxy)phenylboronic acid pinacol ester (1.2 eq), and a suitable base (e.g., sodium carbonate or potassium phosphate, 3.0 eq) in a solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 0.05 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Tirbanibulin.[3]

Conclusion

The this compound serves as a versatile starting material for the synthesis of kinase inhibitors, exemplified by the proposed synthesis of Tirbanibulin. The protocols provided herein offer a framework for the preparation of this and other related inhibitors. The potent and dual-inhibitory activity of Tirbanibulin against Src kinase and tubulin underscores the therapeutic potential of targeting these pathways in oncology. Further exploration of structure-activity relationships around this scaffold may lead to the discovery of novel kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for Coupling Reactions with [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of [4-(2-Morpholinoethoxy)phenyl]methylamine in common coupling reactions. This versatile primary amine serves as a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules. Its incorporation into molecular scaffolds can enhance pharmacokinetic properties and provide key interaction points with biological targets.

Application: Synthesis of Bioactive Molecules

This compound is a key structural component found in the FDA-approved drug Tirbanibulin, a dual inhibitor of Src kinase and tubulin polymerization.[1][2] This highlights the potential of this amine in the development of novel therapeutics, particularly in oncology. The morpholinoethoxy group can improve aqueous solubility and metabolic stability, while the phenylmethylamine moiety provides a reactive handle for various coupling reactions to build molecular complexity.

Derivatives of this amine are of significant interest for their potential to modulate signaling pathways involved in cell proliferation, migration, and survival.[1][3] The protocols outlined below describe two fundamental coupling reactions, amide bond formation and reductive amination, to facilitate the synthesis of novel compounds for screening and drug discovery programs.

Key Signaling Pathway: Src Kinase and Tubulin Polymerization

Tirbanibulin, containing the this compound core, exerts its anti-cancer effects by a dual mechanism of action: inhibition of the Src kinase signaling pathway and disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][3][4][5]

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, migration, and survival.[6][7] Its overactivation is implicated in various cancers. Inhibition of the Src pathway can block downstream signaling that promotes tumor progression.[3][8]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division (mitosis).[9][10] Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][11][12]

The dual-action of targeting both of these pathways can lead to a synergistic therapeutic effect.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K FAK->Src Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis, Migration) Ras->Proliferation PI3K->Proliferation Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Tirbanibulin [4-(2-Morpholinoethoxy)phenyl] -methylamine Derivatives (e.g., Tirbanibulin) Tirbanibulin->Src Inhibition Tirbanibulin->Tubulin Inhibition of Polymerization

Src Kinase and Tubulin Polymerization Inhibition Pathway

Experimental Protocols

Protocol 1: Amide Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using HATU as the coupling agent.

Experimental Workflow: Amide Coupling

Amide Coupling Experimental Workflow

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add HATU (1.1 mmol, 1.1 eq) and DIPEA (2.0 mmol, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 mmol, 1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, pour the reaction mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Quantitative Data (Representative Examples):

Carboxylic Acid PartnerProductYield (%)Purity (LC-MS)
Benzoic AcidN-([4-(2-Morpholinoethoxy)phenyl]methyl)benzamide85>98%
4-Chlorobenzoic Acid4-Chloro-N-([4-(2-Morpholinoethoxy)phenyl]methyl)benzamide82>97%
Phenylacetic AcidN-([4-(2-Morpholinoethoxy)phenyl]methyl)-2-phenylacetamide88>98%
Protocol 2: Reductive Amination

This protocol provides a general method for the synthesis of secondary amines by reacting this compound with an aldehyde or ketone in the presence of sodium triacetoxyborohydride.

Experimental Workflow: Reductive Amination

References

Application Note: N-Acylation of [4-(2-Morpholinoethoxy)phenyl]methylamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[4-(2-Morpholinoethoxy)phenyl]methylamine is a valuable primary amine building block in medicinal chemistry. Its N-acylated derivatives are of significant interest, particularly in the development of kinase inhibitors. The morpholinoethoxy moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the amide linkage formed through N-acylation is a common feature in many biologically active molecules. This document provides detailed protocols for the N-acylation of this compound using two common and effective methods: acylation with an acyl chloride and amide coupling with a carboxylic acid using a coupling agent.

Biological Context: Tyrosine Kinase Inhibition

Derivatives of the this compound scaffold have been investigated as tyrosine kinase inhibitors.[1][2] Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates, a key mechanism in cellular signal transduction.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers and other diseases. The N-acyl group can be tailored to interact with specific amino acid residues in the kinase active site, leading to potent and selective inhibition.

Experimental Protocols

Two reliable methods for the N-acylation of this compound are presented below. Method A utilizes a reactive acyl chloride, while Method B employs a carboxylic acid in conjunction with a peptide coupling agent for milder reaction conditions.

Method A: N-Acylation using an Acyl Chloride

This method is suitable for a wide range of acyl chlorides and is typically high-yielding and rapid.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Method B: N-Acylation using a Carboxylic Acid and Coupling Agent

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid, Benzoic acid)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key parameters for the two N-acylation protocols.

ParameterMethod A: Acyl ChlorideMethod B: Coupling Agent
Starting Amine This compoundThis compound
Acylating Agent Acyl Chloride (1.1 eq)Carboxylic Acid (1.1 eq)
Activating Agent Not applicableHBTU or HATU (1.2 eq)
Base Triethylamine or DIPEA (1.2 eq)DIPEA (2.5 eq)
Solvent Anhydrous DCM or THFAnhydrous DMF or DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 - 12 hours
Workup Aqueous wash (NaHCO₃, Brine)Aqueous wash (NaHCO₃, Brine)
Purification Flash Column ChromatographyFlash Column Chromatography

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1.0 eq) in Solvent prep_base Add Base prep_amine->prep_base add_acyl Add Acylating Agent (Acyl Chloride or Activated Acid) prep_base->add_acyl stir Stir at Appropriate Temperature add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Final N-Acylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds & Activates adp ADP rtk->adp substrate Substrate Protein rtk->substrate Phosphorylates p_substrate Phosphorylated Substrate Protein inhibitor N-Acylated Inhibitor inhibitor->rtk Blocks ATP Binding Site atp ATP atp->rtk downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Simplified Tyrosine Kinase signaling pathway and mechanism of inhibition.

References

Application Notes and Protocols for [4-(2-Morpholinoethoxy)phenyl]methylamine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Morpholinoethoxy)phenyl]methylamine is a versatile building block with potential applications in solid-phase organic synthesis (SPOS), particularly as a linker or handle. Its structure, featuring a primary aminomethyl group, a phenyl ring, and a morpholinoethoxy side chain, allows for its immobilization on a solid support and subsequent elaboration to generate libraries of small molecules or peptides. The morpholino group can enhance the solubility of the linker and the resin-bound intermediates in common organic solvents used in solid-phase synthesis.

This document provides detailed application notes and protocols for the proposed use of this compound as a Backbone Amide Linker (BAL)-type handle in solid-phase synthesis. The protocols are based on established methodologies for similar benzylamine-based linkers.

Principle of Application: A Backbone Amide Linker (BAL) Strategy

The primary application of this compound in solid-phase synthesis is analogous to the well-established Backbone Amide Linker (BAL) strategy.[1][2][3][4][5] In this approach, the linker is first attached to a solid support. Subsequently, the first building block (e.g., an amino acid or another amine-containing molecule) is coupled to the linker's aminomethyl group via reductive amination, forming a secondary amine. The growing molecule is then elongated from this backbone nitrogen anchor. This strategy offers the significant advantage of leaving the C-terminus of a peptide, or a corresponding functional group in a small molecule, available for modification.

The morpholinoethoxy substituent on the phenyl ring is anticipated to improve the solvation of the resin-bound compounds, potentially leading to higher reaction yields and purities.

Experimental Protocols

Immobilization of this compound onto a Carboxyl-Functionalized Solid Support

This protocol describes the attachment of the amine linker to a resin bearing carboxylic acid groups, such as Merrifield resin that has been carboxylated, or commercially available carboxy-functionalized resins.

Workflow for Linker Immobilization

G resin Carboxylated Resin activation Activation (DIC/HOBt in DMF) resin->activation linker This compound linker->activation coupling Coupling (Shaking, RT, 12-24 h) activation->coupling washing Washing (DMF, DCM, MeOH) coupling->washing capping Capping (Optional) (Acetic Anhydride/DIEA) washing->capping final_resin Linker-Functionalized Resin capping->final_resin G linker_resin Linker-Functionalized Resin schiff_base Schiff Base Formation (TMOF/DMF, RT, 1 h) linker_resin->schiff_base building_block Aldehyde/Ketone Building Block building_block->schiff_base reduction Reduction (NaBH3CN, RT, 4-12 h) schiff_base->reduction washing Washing (DMF, DCM, MeOH) reduction->washing loaded_resin Loaded Resin washing->loaded_resin G peptide_resin Peptide-on-Resin cleavage_step Cleavage (RT, 2-4 h) peptide_resin->cleavage_step cleavage_cocktail Cleavage Cocktail (e.g., TFA/TIS/H2O) cleavage_cocktail->cleavage_step filtration Filtration cleavage_step->filtration precipitation Precipitation (Cold Ether) filtration->precipitation purification Purification (e.g., HPLC) precipitation->purification final_product Final Product purification->final_product

References

Application Note: HPLC-MS Analysis for Reaction Monitoring of N-Acetylated [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and rapid High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for monitoring the N-acetylation of [4-(2-Morpholinoethoxy)phenyl]methylamine. The described protocol provides a clear methodology for sample preparation and analysis, enabling efficient tracking of reaction progress and confirmation of product identity. This method is crucial for optimizing reaction conditions and ensuring the purity of synthesized compounds in drug discovery and development workflows.

Introduction

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The morpholine moiety can improve aqueous solubility and metabolic stability, making it a valuable component in drug design. Acylation of the primary amine is a common synthetic transformation used to introduce diverse functional groups.[1] Accurate and real-time monitoring of such reactions is essential to determine reaction completion, identify potential byproducts, and maximize yield. This note presents a specific HPLC-MS protocol for analyzing the N-acetylation of the title compound, a fundamental step in many synthetic pathways.

Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥98%)

  • Acetic Anhydride (ACS grade)

  • Triethylamine (TEA) (Purity ≥99%)

  • Dichloromethane (DCM) (HPLC grade)

  • Acetonitrile (ACN) (LC-MS grade)

  • Water, Milli-Q or equivalent (LC-MS grade)

  • Formic Acid (FA) (LC-MS grade)

Protocol 1: N-Acetylation Reaction
  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol, 236 mg) in 10 mL of Dichloromethane (DCM).

  • Add Triethylamine (1.2 mmol, 0.17 mL) to the solution and stir at room temperature.

  • Slowly add Acetic Anhydride (1.1 mmol, 0.10 mL) dropwise to the stirring mixture.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 0, 15, 30, 60 minutes).

Protocol 2: Sample Preparation for HPLC-MS Analysis
  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Quench the aliquot in 990 µL of a 50:50 mixture of Acetonitrile and Water. This provides a 1:100 dilution.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the sample using a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC-MS system.

Protocol 3: HPLC-MS System and Conditions

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 5% B to 95% B in 5.0 min; hold at 95% B for 1.0 min; return to 5% B in 0.5 min; hold for 1.5 min

Mass Spectrometry (MS) Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100–500
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Gas Flow 650 L/hr

Results and Discussion

The HPLC-MS method successfully separated the starting material, this compound, from its N-acetylated product. The addition of formic acid to the mobile phase ensured efficient protonation of the analytes for detection in positive ESI mode. The morpholine and amine functionalities are readily protonated under these conditions.[2]

The reaction progress was monitored over time, showing a clear decrease in the starting material peak area and a corresponding increase in the product peak area. The identity of each peak was confirmed by its mass-to-charge ratio (m/z).

Data Presentation

The quantitative data collected from the analysis of a 60-minute reaction aliquot is summarized below.

Compound IDCompound NameRetention Time (t R ) [min]Theoretical m/z [M+H] +Observed m/z [M+H] +
1 This compound2.15237.16237.2
2 N-acetyl-[4-(2-Morpholinoethoxy)phenyl]methylamine3.48279.17279.2

The observed m/z values align perfectly with the theoretical protonated masses of the starting material and the expected N-acetylated product, confirming the success of the reaction. The starting material, being more polar, exhibits a shorter retention time than the more non-polar acetylated product under reverse-phase conditions.

Visualizations

The following diagrams illustrate the logical flow of the experimental procedure and the chemical transformation.

cluster_reaction Reaction & Quenching cluster_analysis Analysis Reaction 1. Reaction Setup (Amine + Acetic Anhydride) Aliquot 2. Take Aliquot Reaction->Aliquot Quench 3. Dilute & Quench (1:100 in ACN/H2O) Aliquot->Quench Filter 4. Filter Sample (0.22 µm) Quench->Filter Transfer Inject 5. HPLC-MS Injection Filter->Inject Data 6. Data Acquisition & Processing Inject->Data SM This compound (m/z = 237.2) Reagent + Acetic Anhydride SM->Reagent Product N-acetyl-[4-(2-Morpholinoethoxy)phenyl]methylamine (m/z = 279.2) Reagent->Product TEA, DCM

References

Application Note: A Scalable Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable two-step protocol for the synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine, a key intermediate in pharmaceutical development. The synthesis commences with a Williamson ether synthesis to couple 4-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine, forming the intermediate 4-(2-morpholinoethoxy)benzonitrile. This is followed by a catalytic hydrogenation of the nitrile group using Raney Nickel under moderate pressure to yield the target primary amine. This method is designed for high yield and purity, making it suitable for large-scale production in industrial settings.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a morpholinoethoxy group and a benzylic amine, makes it a versatile intermediate for introducing these moieties into larger molecules. The demand for efficient and scalable synthetic routes to this compound is driven by its role in drug discovery and development. The protocol outlined herein provides a reliable and high-yielding pathway that can be implemented at scale, utilizing common industrial reagents and equipment.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 4-(2-morpholinoethoxy)benzonitrile

Materials:

  • 4-hydroxybenzonitrile

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with 4-hydroxybenzonitrile and anhydrous potassium carbonate.

  • Solvent Addition: Add acetonitrile to the reactor. Begin stirring to create a slurry.

  • Reagent Addition: In a separate vessel, neutralize 4-(2-chloroethyl)morpholine hydrochloride with an equimolar amount of a suitable base (e.g., sodium bicarbonate) in water and extract the free base into a minimal amount of an appropriate solvent, or use the commercially available free base directly. Add the 4-(2-chloroethyl)morpholine to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 80-82°C) and maintain for 6-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution to 0-5°C to induce crystallization of the product.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold acetonitrile, and dry under vacuum at 40-50°C to a constant weight.

Step 2: Synthesis of this compound

Materials:

  • 4-(2-morpholinoethoxy)benzonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Diatomaceous earth (for filtration)

Equipment:

  • High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Filtration system capable of handling pyrophoric catalysts

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In the hydrogenation reactor, carefully wash the Raney Nickel slurry with the chosen alcohol solvent multiple times to remove the water.

  • Reactor Charging: Charge the reactor with 4-(2-morpholinoethoxy)benzonitrile and the alcohol solvent. A small amount of ammonia solution can be added to the solvent to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the mixture to 40-60°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. The pyrophoric Raney Nickel catalyst must be filtered under a nitrogen blanket. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride) to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound. The values presented are target estimates for a scaled-up process and may require optimization based on specific equipment and conditions.

ParameterStep 1: Williamson Ether SynthesisStep 2: Catalytic Hydrogenation
Starting Material 4-hydroxybenzonitrile4-(2-morpholinoethoxy)benzonitrile
Key Reagents 4-(2-chloroethyl)morpholine, K₂CO₃Raney Nickel, H₂
Solvent AcetonitrileMethanol or Ethanol
Molar Ratio (Starting Material:Reagent) 1 : 1.1 : 1.51 : 0.1 (catalyst loading)
Reaction Temperature 80-82°C (Reflux)40-60°C
Reaction Pressure Atmospheric5-10 bar
Reaction Time 6-8 hours4-6 hours
Expected Yield 90-95%85-90%
Product Purity (by HPLC) >98%>99%

Visualizations

Logical Relationship of Synthetic Steps

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation A 4-hydroxybenzonitrile C 4-(2-morpholinoethoxy)benzonitrile A->C K2CO3, Acetonitrile, Reflux B 4-(2-chloroethyl)morpholine B->C D This compound C->D Raney Ni, H2, Alcohol, 40-60°C

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start step1_charge Step 1: Charge Reactor 4-hydroxybenzonitrile, K2CO3, Acetonitrile start->step1_charge step1_add Add 4-(2-chloroethyl)morpholine step1_charge->step1_add step1_react Heat to Reflux (80-82°C) 6-8 hours step1_add->step1_react step1_workup Cool & Filter Salts Concentrate Filtrate step1_react->step1_workup step1_isolate Crystallize & Isolate Intermediate Dry 4-(2-morpholinoethoxy)benzonitrile step1_workup->step1_isolate step2_charge Step 2: Charge Autoclave Intermediate, Raney Ni, Alcohol step1_isolate->step2_charge step2_react Pressurize with H2 (5-10 bar) Heat to 40-60°C 4-6 hours step2_charge->step2_react step2_workup Cool & Vent Filter Catalyst (Inert Atmosphere) step2_react->step2_workup step2_isolate Concentrate Filtrate Purify Final Product step2_workup->step2_isolate end End Product step2_isolate->end

Caption: Detailed workflow for the two-step synthesis.

Application Notes and Protocols for PROTAC Development Utilizing a [4-(2-Morpholinoethoxy)phenyl]methylamine-Based Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]

While extensive research has focused on various linker types, including polyethylene glycol (PEG) and alkyl chains, there is a growing interest in developing more sophisticated linkers to fine-tune PROTAC properties.[3][4] This document provides detailed application notes and protocols for the conceptual design, synthesis, and evaluation of PROTACs incorporating a [4-(2-Morpholinoethoxy)phenyl]methylamine -based linker.

Note: As of the latest literature review, specific PROTACs utilizing the precise this compound linker have not been extensively documented in publicly available research. Therefore, the following protocols and data tables are presented as a representative guide based on established principles of PROTAC development and the known properties of the linker's constituent chemical motifs.

Rationale for a this compound-Based Linker

The this compound moiety offers several advantageous properties for a PROTAC linker:

  • Improved Solubility: The morpholine group is a well-known solubilizing functional group in medicinal chemistry. Its incorporation into a PROTAC linker can enhance the overall aqueous solubility of the molecule, which is often a challenge for these high molecular weight compounds.[5]

  • Modulated Permeability: The ether and phenyl groups can influence the lipophilicity and conformational flexibility of the linker, thereby affecting cell membrane permeability.[6][7] The phenyl group can introduce a degree of rigidity, which can be beneficial for stabilizing the ternary complex.[8]

  • Synthetic Tractability: The amine functionality provides a convenient attachment point for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation or other robust coupling chemistries.[4][6]

Data Presentation: A Template for Characterization

Effective PROTAC development relies on the systematic evaluation and comparison of key performance indicators. The following table provides a structured template for summarizing quantitative data for a series of PROTACs with varying linker lengths or compositions based on the this compound scaffold.

PROTAC IDLinker Length (atoms)Target Binding Affinity (IC₅₀/Kᵢ, nM)E3 Ligase Binding Affinity (IC₅₀/Kᵢ, nM)Target Degradation (DC₅₀, nM)Maximum Degradation (Dₘₐₓ, %)Cell Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
Example-PROTAC-1 X
Example-PROTAC-2 Y
Example-PROTAC-3 Z
  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

  • Papp: Apparent permeability coefficient, often measured using Caco-2 cell monolayers.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of a hypothetical PROTAC incorporating a this compound-based linker.

Protocol 1: Synthesis of a this compound-Based PROTAC

This protocol describes a representative synthetic route where the linker is first attached to an E3 ligase ligand (e.g., pomalidomide) and then coupled to a POI ligand.

Materials:

  • 4-(2-Bromoethoxy)benzaldehyde

  • Morpholine

  • Sodium cyanoborohydride

  • Pomalidomide

  • POI ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Appropriate solvents (e.g., DMF, DCM) and reagents for purification (e.g., silica gel)

Procedure:

  • Synthesis of the Linker Precursor: a. React 4-(2-bromoethoxy)benzaldehyde with morpholine in a suitable solvent like acetonitrile in the presence of a base such as potassium carbonate to yield 4-(2-morpholinoethoxy)benzaldehyde. b. Perform a reductive amination on 4-(2-morpholinoethoxy)benzaldehyde using an amine source (e.g., ammonia or a protected amine) and a reducing agent like sodium cyanoborohydride to obtain [4-(2-morpholinoethoxy)phenyl]methanamine.

  • Conjugation to E3 Ligase Ligand: a. Couple the synthesized [4-(2-morpholinoethoxy)phenyl]methanamine to the E3 ligase ligand. For instance, if using pomalidomide, a nucleophilic aromatic substitution reaction can be employed where the amine of the linker displaces a suitable leaving group (e.g., a fluorine atom) on the pomalidomide scaffold.

  • Final PROTAC Assembly: a. Dissolve the POI ligand (containing a carboxylic acid) and the linker-E3 ligase ligand conjugate in an appropriate solvent like DMF. b. Add a coupling agent such as HATU and a base like DIPEA to the reaction mixture. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the final PROTAC product using column chromatography or preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

The following diagrams illustrate key concepts in PROTAC development.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Degradation Target Degradation Assay (Western Blot / Proteomics) Purification->Degradation Downstream Downstream Pathway Analysis Degradation->Downstream Phenotypic Cellular Phenotypic Assays Downstream->Phenotypic ADME ADME/PK Studies Phenotypic->ADME Toxicity In Vitro / In Vivo Toxicity ADME->Toxicity

Caption: A typical experimental workflow for PROTAC development.

PROTAC_Components cluster_linker This compound Linker PROTAC POI Ligand Linker E3 Ligase Ligand Phenyl Phenyl (Rigidity) Morpholine Morpholine (Solubility) Ethoxy Ethoxy (Flexibility) Morpholine->Ethoxy Ethoxy->Phenyl Methylamine Methylamine (Attachment) Phenyl->Methylamine

Caption: Structural components of a PROTAC with the proposed linker.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [4-(2-Morpholinoethoxy)phenyl]methylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic approach is a two-step process:

  • Williamson Ether Synthesis: Reaction of 4-hydroxybenzaldehyde with N-(2-chloroethyl)morpholine to form the intermediate, 4-(2-morpholinoethoxy)benzaldehyde.

  • Reductive Amination: Conversion of the intermediate aldehyde to the final primary amine, this compound, using an ammonia source and a reducing agent.

Q2: What are the critical parameters to control in the Williamson ether synthesis step for optimal yield?

A2: Key parameters include the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group. Anhydrous polar aprotic solvents such as DMF or acetonitrile are preferred to avoid side reactions.[1] Maintaining an appropriate temperature is crucial to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Q3: Which reducing agents are suitable for the reductive amination of 4-(2-morpholinoethoxy)benzaldehyde?

A3: Several reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over aldehydes.[2] Sodium borohydride (NaBH₄) can also be used, often in a stepwise process where the imine is pre-formed.[3] Catalytic hydrogenation is another viable, "green" chemistry option.[4]

Q4: How can I minimize the formation of secondary and tertiary amines during the reductive amination step?

A4: When synthesizing a primary amine using ammonia, the primary amine product can react further with the starting aldehyde to form secondary and tertiary amines. To minimize this, a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in a suitable solvent) is typically used to favor the formation of the primary amine.[5][6]

Q5: What are the common impurities I might encounter in the final product?

A5: Common impurities can include unreacted 4-(2-morpholinoethoxy)benzaldehyde, the corresponding alcohol (from reduction of the aldehyde), and potentially small amounts of the secondary amine. The presence and amount of these impurities will depend on the specific reaction conditions and purification methods used.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis of 4-(2-morpholinoethoxy)benzaldehyde
Symptom Possible Cause Suggested Solution
Low conversion of 4-hydroxybenzaldehyde Incomplete deprotonation of the phenol.Use a stronger base (e.g., sodium hydride) or ensure your current base (e.g., K₂CO₃) is anhydrous and used in sufficient excess.
Inactive N-(2-chloroethyl)morpholine.Use freshly prepared or purified N-(2-chloroethyl)morpholine. The free base can be generated from the hydrochloride salt just before use.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Formation of significant side products Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
The solvent is participating in the reaction.Use a non-nucleophilic, polar aprotic solvent like DMF or acetonitrile.[7]
E2 elimination of N-(2-chloroethyl)morpholine.This is less likely with a primary halide but can be minimized by using milder reaction conditions (e.g., lower temperature).[7]
Problem 2: Low Yield in Reductive Amination to this compound
Symptom Possible Cause Suggested Solution
Incomplete consumption of the aldehyde Inefficient imine formation.Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[8] Ensure the ammonia source is in large excess.
Deactivated reducing agent.Use a fresh batch of the reducing agent. Some borohydride reagents can degrade upon improper storage.[9]
Aldehyde is reduced to the corresponding alcohol The reducing agent is not selective enough.Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are known to preferentially reduce imines over aldehydes.[2]
The reducing agent was added before imine formation.If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2]
Product is difficult to isolate and purify The product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form.
Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. An acid-base extraction prior to chromatography can help remove neutral and acidic/basic impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-morpholinoethoxy)benzaldehyde

This protocol is a representative procedure for the Williamson ether synthesis.

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of freshly prepared N-(2-chloroethyl)morpholine (1.2 eq) in DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes a one-pot reductive amination procedure.

  • In a round-bottom flask, dissolve 4-(2-morpholinoethoxy)benzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic (pH > 10) with NaOH solution and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde reagents1 K2CO3, DMF 4-hydroxybenzaldehyde->reagents1 N-(2-chloroethyl)morpholine N-(2-chloroethyl)morpholine N-(2-chloroethyl)morpholine->reagents1 intermediate 4-(2-morpholinoethoxy)benzaldehyde reagents1->intermediate reagents2 NH4OAc, NaBH4, MeOH intermediate->reagents2 product This compound reagents2->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_aldehyde Is starting aldehyde consumed? start->check_aldehyde check_alcohol Is alcohol byproduct present? check_aldehyde->check_alcohol Yes imine_issue Inefficient imine formation. - Add catalytic acid (AcOH). - Increase excess of ammonia source. check_aldehyde->imine_issue No reductant_issue Inactive reducing agent. - Use fresh reagent. check_alcohol->reductant_issue No selectivity_issue Poor selectivity of reducing agent. - Switch to NaBH(OAc)3 or NaBH3CN. - Pre-form imine before adding NaBH4. check_alcohol->selectivity_issue Yes success Yield Improved imine_issue->success reductant_issue->success selectivity_issue->success

Caption: Decision tree for troubleshooting low yield in the reductive amination step.

References

Technical Support Center: Purification of [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of [4-(2-Morpholinoethoxy)phenyl]methylamine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • If synthesizing via reduction of 4-(2-morpholinoethoxy)benzonitrile: Common impurities include unreacted starting nitrile, and potentially the corresponding carboxylic acid or amide if hydrolysis occurs during workup.

  • If synthesizing via reductive amination of 4-(2-morpholinoethoxy)benzaldehyde: Common impurities include the starting aldehyde, the intermediate imine, and potentially the corresponding alcohol from the reduction of the aldehyde. Over-alkylation products are also a possibility depending on the reaction conditions.

Q2: My final product is an oil and won't crystallize. What should I do?

A2: this compound, like many amines, may exist as an oil at room temperature, especially if minor impurities are present. Consider converting the amine to a salt (e.g., hydrochloride or oxalate salt) which are often crystalline and can be more easily purified by recrystallization. Following purification, the free base can be regenerated by treatment with a suitable base.

Q3: I am seeing significant streaking of my product on the silica gel TLC plate. How can I improve the chromatography?

A3: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing of spots. To mitigate this, you can:

  • Add a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide, to your mobile phase.

  • Use a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.[1]

  • Consider reversed-phase chromatography where the basic nature of the amine can be used to achieve good separation with an appropriate mobile phase pH.

Q4: How can I efficiently remove the starting aldehyde after a reductive amination reaction?

A4: Unreacted aldehyde can often be removed by performing a bisulfite wash. In this procedure, the crude reaction mixture is washed with an aqueous solution of sodium bisulfite. The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous phase and can thus be separated from the desired amine product in the organic phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Aqueous Workup
Possible Cause Suggested Solution
Product is partially soluble in the aqueous phase, especially at acidic pH. During liquid-liquid extraction, ensure the aqueous phase is sufficiently basic (pH > 10) to keep the amine in its free base form, which is more soluble in organic solvents. Use a pH meter or pH paper to verify. Perform multiple extractions with smaller volumes of organic solvent for higher efficiency.
Emulsion formation during extraction. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of celite can be effective.
Incomplete reaction. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before initiating workup.
Problem 2: Impure Product After Column Chromatography
Possible Cause Suggested Solution
Co-elution of impurities. Optimize the mobile phase system. A gradient elution may be necessary to separate compounds with similar polarities. If using normal phase silica, the addition of a small amount of a basic modifier like triethylamine can improve separation.[1]
Product degradation on silica gel. The acidic nature of silica gel can sometimes cause degradation of sensitive amines. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.
Overloading the column. Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the basic amine product from neutral or acidic impurities.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base, such as 4M sodium hydroxide. The amine will precipitate or form an oil.

  • Extract the free amine back into a fresh portion of the organic solvent (e.g., dichloromethane). Repeat the extraction two to three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is suitable for separating the product from impurities with different polarities.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate and then adding methanol). To prevent tailing, it is highly recommended to add 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Purity Achieved (by HPLC) Typical Recovery Key Parameters to Control
Acid-Base Extraction >95%70-90%pH of aqueous phase
Crystallization (as a salt) >99%50-80%Solvent system, temperature
Flash Chromatography >98%60-85%Stationary phase, mobile phase composition

Visualizations

Purification Workflow from Nitrile Reduction

reaction_mixture Reaction Mixture (from Nitrile Reduction) extraction Acid-Base Extraction reaction_mixture->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification crystallization Crystallization (as salt) extraction->crystallization Alternative Purification final_product Pure this compound chromatography->final_product crystallization->final_product

Caption: Purification workflow starting from the reduction of 4-(2-morpholinoethoxy)benzonitrile.

Purification Workflow from Reductive Amination

reaction_mixture Reaction Mixture (from Reductive Amination) bisulfite_wash Bisulfite Wash (to remove aldehyde) reaction_mixture->bisulfite_wash extraction Acid-Base Extraction bisulfite_wash->extraction chromatography Column Chromatography extraction->chromatography final_product Pure this compound chromatography->final_product

Caption: Purification workflow for this compound synthesized via reductive amination.

References

Technical Support Center: Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine. This guide focuses on identifying and mitigating the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes involve:

  • Route A: A Williamson ether synthesis between a 4-hydroxybenzylamine derivative (often protected) and 4-(2-chloroethyl)morpholine.

  • Route B: A two-step process starting with the Williamson ether synthesis of 4-hydroxybenzonitrile with 4-(2-chloroethyl)morpholine to form 4-(2-morpholinoethoxy)benzonitrile, followed by the reduction of the nitrile group to the primary amine.

Q2: What are the major side products I should be aware of during the synthesis?

A2: The key side products depend on the synthetic route.

  • For the Williamson ether synthesis step (Route A or B):

    • O-vs. C-Alkylation: Alkylation can occur on the aromatic ring (C-alkylation) instead of the desired phenolic oxygen (O-alkylation).

    • Elimination: The reagent 4-(2-chloroethyl)morpholine can undergo elimination to form morpholine and ethylene.

    • Quaternization: The product's morpholine nitrogen can be alkylated by another molecule of 4-(2-chloroethyl)morpholine, leading to a quaternary ammonium salt.

  • For the nitrile reduction step (Route B):

    • Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine to form secondary and, subsequently, tertiary amines.[1][2]

Q3: How can I minimize the formation of these side products?

A3: To minimize side products:

  • Williamson Ether Synthesis:

    • Use a suitable base (e.g., K2CO3, NaH) and an aprotic polar solvent (e.g., DMF, acetonitrile).

    • Maintain a moderate reaction temperature to disfavor elimination.

    • Use a slight excess of the phenol component relative to the alkylating agent to reduce the chance of dialkylation.

  • Nitrile Reduction:

    • When using catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary and tertiary amines.[1]

    • Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) in an appropriate solvent like THF, followed by an acidic workup, can be effective.

Q4: What analytical techniques are best for identifying these impurities?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of impurity profiles.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity levels.

  • Mass Spectrometry (MS): To identify the molecular weights of the main product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structures of the desired product and any isolated side products.

Troubleshooting Guides

The following tables provide a structured approach to troubleshooting common issues encountered during the synthesis of this compound. The quantitative data presented is for illustrative purposes and may vary based on specific experimental conditions.

Table 1: Troubleshooting the Williamson Ether Synthesis of 4-(2-Morpholinoethoxy)benzonitrile

Problem Observation Probable Cause(s) Recommended Solution(s) Expected Outcome (Illustrative)
Incomplete Reaction Significant amount of starting 4-hydroxybenzonitrile remains.Insufficient base, low reaction temperature, or short reaction time.Increase the amount of base (e.g., from 1.1 to 1.5 eq.), raise the temperature (e.g., from 60°C to 80°C), or extend the reaction time.>95% conversion of starting material.
Low Yield due to Elimination Low yield of the desired ether, with the presence of morpholine detected.Reaction temperature is too high, or the base is too strong and sterically hindered.Reduce the reaction temperature. Use a less hindered base like K2CO3 instead of potassium tert-butoxide.Decrease in elimination byproduct to <5%.
C-Alkylation Side Product Presence of an isomeric impurity with the same mass as the product.Use of a protic solvent which can solvate the phenoxide ion and expose the ring to alkylation.Switch to a polar aprotic solvent such as DMF or acetonitrile.C-alkylated impurity reduced to <2%.
Quaternization of Morpholine A highly polar, water-soluble byproduct is formed.Excess of 4-(2-chloroethyl)morpholine is used.Use a slight excess of 4-hydroxybenzonitrile. Control the stoichiometry carefully.Quaternary salt byproduct minimized to <1%.

Table 2: Troubleshooting the Reduction of 4-(2-Morpholinoethoxy)benzonitrile

Problem Observation Probable Cause(s) Recommended Solution(s) Expected Outcome (Illustrative)
Incomplete Reduction Starting nitrile is still present in the reaction mixture.Inactive catalyst (for hydrogenation), insufficient reducing agent, or low reaction temperature/pressure.For hydrogenation, use a fresh catalyst. For chemical reduction, increase the equivalents of the reducing agent (e.g., LiAlH4 from 1.5 to 2.0 eq.). Increase temperature or H2 pressure for hydrogenation.>98% conversion of the nitrile.
Formation of Secondary Amine An impurity with approximately double the molecular weight of the product is observed.The primary amine product reacts with the intermediate imine.For catalytic hydrogenation, add ammonia to the reaction mixture. For chemical reduction, ensure rapid and complete reduction of the nitrile.Secondary amine impurity reduced to <3%.
Formation of Tertiary Amine A high molecular weight, less polar impurity is detected.The secondary amine byproduct reacts further with the imine intermediate.Similar to minimizing secondary amine formation, the addition of ammonia in catalytic hydrogenation is effective.Tertiary amine impurity reduced to <1%.
Cleavage of the Ether Linkage Presence of 4-hydroxybenzylamine as a byproduct.Harsh acidic conditions during workup or certain reducing agents that can cleave ethers.Use a milder workup procedure. Choose a reducing agent that is selective for the nitrile group.Ether cleavage byproduct below the detection limit.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Morpholinoethoxy)benzonitrile (Williamson Ether Synthesis)

  • To a stirred solution of 4-hydroxybenzonitrile (1.0 eq.) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

  • Heat the mixture to 60-70°C for 1 hour.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.) portion-wise over 30 minutes.

  • Maintain the reaction temperature at 80°C and monitor the reaction progress by TLC.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Nitrile Reduction)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH4) (2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-(2-morpholinoethoxy)benzonitrile (1.0 eq.) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Diagrams

Synthesis_Pathway A 4-Hydroxybenzonitrile C 4-(2-Morpholinoethoxy)benzonitrile A->C Williamson Ether Synthesis (K2CO3, DMF) E C-Alkylated Isomer A->E Side Reaction B 4-(2-Chloroethyl)morpholine B->C B->E F Morpholine + Ethylene (Elimination) B->F Elimination G Quaternized Morpholine B->G D This compound C->D Nitrile Reduction (e.g., LiAlH4, THF) C->G Further Alkylation H Secondary Amine D->H Side Reaction I Tertiary Amine H->I Side Reaction

Caption: Main synthetic route and potential side products.

Caption: A logical workflow for troubleshooting synthesis issues.

References

Overcoming solubility issues with [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with [4-(2-Morpholinoethoxy)phenyl]methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar organic compound. Its structure, containing a phenyl ring, an ether linkage, a morpholine ring, and a primary amine, suggests it will have limited solubility in aqueous solutions at neutral pH. The primary amine group (pKa estimated around 9-10) will be protonated at acidic pH, which is expected to significantly increase its aqueous solubility. It is anticipated to be more soluble in organic solvents.

Q2: I am observing precipitation when I add my stock solution of this compound to my aqueous buffer. What could be the cause?

A2: This is a common issue when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. Several factors could be at play:

  • Insufficient organic solvent in the final solution: The final concentration of the organic co-solvent may be too low to maintain solubility.

  • pH of the buffer: If the pH of your aqueous buffer is neutral or basic, the amine group on your compound will be in its less soluble free base form.

  • Buffer concentration: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds (the "salting out" effect).

  • Temperature: A decrease in temperature upon mixing can reduce solubility.

Q3: Can I heat the solution to dissolve my compound?

A3: Gentle heating can be a useful technique to increase the rate of dissolution and the solubility of a compound. However, it is crucial to be aware of the compound's stability. Prolonged heating or high temperatures can lead to degradation. It is recommended to use the lowest effective temperature for the shortest possible time. Always check the compound's stability information if available.

Troubleshooting Guide

Issue: Difficulty Dissolving the Compound in Aqueous Buffers
Potential Cause Troubleshooting Step Expected Outcome
Compound is in its less soluble free base form. Adjust the pH of the aqueous buffer to be 1-2 units below the pKa of the primary amine. An acidic pH will protonate the amine, increasing its polarity and aqueous solubility.The compound dissolves to form a clear solution.
Insufficient mixing or sonication. Vortex the solution vigorously. If undissolved particles remain, use a sonicator bath for 5-10 minutes.The increased energy input helps to break down solid aggregates and promote dissolution.
Precipitation upon dilution of organic stock. Decrease the concentration of the stock solution. Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.Slower addition and vigorous mixing can prevent localized high concentrations that lead to precipitation.
Issue: Compound Precipitates Over Time
Potential Cause Troubleshooting Step Expected Outcome
Supersaturated solution. The initial dissolution may have created an unstable supersaturated solution. Try preparing the solution at a slightly lower concentration.A stable solution is formed that remains clear over time.
Change in temperature. Store the solution at a constant temperature. If experiments are performed at a lower temperature than preparation, check for precipitation at the experimental temperature.The compound remains in solution at the relevant experimental temperatures.
pH shift in the solution. Ensure the buffer has sufficient capacity to maintain the desired pH, especially if other components are added to the solution.A stable pH prevents the compound from converting to a less soluble form.

Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various common solvents based on its chemical structure.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Solvents Water (acidic), Methanol, EthanolModerate to HighThe amine and morpholine groups can form hydrogen bonds. Solubility in water is highly pH-dependent.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHighGood dipole-dipole interactions with the polar functional groups of the compound.
Nonpolar Solvents Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound in a suitable vial. For example, for 1 mL of a 10 mM solution (MW = 236.31 g/mol ), weigh 2.36 mg.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolve the Compound: Vortex the vial for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: Preparation of a Working Solution in an Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris). For improved solubility, adjust the pH to be acidic (e.g., pH 4-5) if compatible with your experiment.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise. This slow addition with constant agitation is crucial to prevent precipitation.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible and compatible with your experimental system (typically <1%).

  • Observation: After preparation, visually inspect the solution for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation start Start weigh Weigh Compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution Clear Stock Solution dissolve->stock_solution dilute Dilute Stock into Buffer (Vortexing) stock_solution->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute observe Observe for Precipitation dilute->observe working_solution Clear Working Solution observe->working_solution Clear troubleshoot Troubleshoot observe->troubleshoot Precipitation

Caption: Experimental workflow for preparing solutions of this compound.

solubility_factors cluster_physchem Physicochemical Properties cluster_solvent Solvent System center Compound Solubility pka pKa center->pka logp LogP center->logp mw Molecular Weight center->mw crystal Crystal Form center->crystal ph pH center->ph cosolvent Co-solvent % center->cosolvent buffer Buffer Salts center->buffer temp Temperature center->temp

Caption: Factors influencing the solubility of this compound.

Technical Support Center: Purification of [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

The second round of searches provided some helpful, albeit indirect, information. While I couldn't find a paper detailing the specific synthesis and purification of [4-(2-Morpholinoethoxy)phenyl]methylamine, I found several relevant documents:

  • A patent ([1],[2]) mentions the compound 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide and discusses its purification and characterization, including HPLC analysis. This suggests that standard chromatographic techniques are applicable to molecules containing the 4-(2-Morpholinoethoxy)phenyl moiety.

  • Several articles and resources discuss the synthesis and potential impurities of morpholine-containing compounds in a broader sense ([3],[4],[5],[6]). These hint at potential side-reactions and the types of impurities that might arise, such as N-nitrosamines or byproducts from the reagents used in morpholine synthesis.

  • General information on amine purification is available, but as noted before, it's not specific to the target compound.

Based on this, I can infer some likely impurities and appropriate purification strategies. However, to provide a truly valuable technical support guide, I need to bridge the gap between this general knowledge and the specific target molecule.

My next steps will be to:

  • Hypothesize the synthesis of this compound: Based on common organic synthesis routes for similar molecules, I will outline a likely synthetic pathway. This will allow me to predict more specific impurities, such as unreacted starting materials, intermediates, and byproducts of the specific reactions used.

  • Develop specific troubleshooting scenarios based on the hypothesized synthesis: For example, if the synthesis involves a reduction of a nitro group, I can address incomplete reduction as a potential issue. If it involves an ether synthesis, I can discuss the removal of excess alkylating agent.

  • Create detailed, yet general, purification protocols: While I don't have a specific published protocol, I can create detailed procedural outlines for recrystallization and column chromatography that a researcher could adapt for this compound. This will include guidance on solvent selection, setting up a column, and monitoring fractions.

  • Structure the FAQs and troubleshooting guides: I will organize the information in a clear question-and-answer format, addressing the hypothetical but likely problems a researcher would face.

  • Generate the tables and diagrams: I will summarize the information in tables and create the required Graphviz diagrams to illustrate the purification workflows and troubleshooting logic.

By taking these steps, I can create a comprehensive and useful technical support guide even without a direct publication on the purification of this specific compound. I will now proceed with these steps. I believe I have enough information to construct the guide without further searches.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of this compound. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, intermediates, and side-reactions during synthesis. Based on a likely synthetic route involving the alkylation of 4-aminophenol with 4-(2-chloroethyl)morpholine followed by reduction of a nitrile or a similar precursor, potential impurities include:

  • Unreacted Starting Materials: 4-aminophenol, 4-(2-chloroethyl)morpholine, or the nitrile precursor.

  • Intermediates: Such as the unreduced nitrile or a partially alkylated precursor.

  • Byproducts of Alkylation: Dialkylated products or byproducts from side reactions of the alkylating agent.

  • Byproducts of Reduction: Over-reduced or partially reduced species, depending on the reducing agent used.

  • Solvent and Reagent Residues: Residual solvents and reagents used throughout the synthesis and purification process.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For the initial purification of crude this compound, a combination of extraction and recrystallization is often effective. An acidic aqueous wash can be employed to remove non-basic organic impurities, followed by basification and extraction of the desired amine into an organic solvent. Subsequent recrystallization from a suitable solvent system can significantly improve purity.

Q3: How can I effectively remove highly polar impurities?

A3: Highly polar impurities, such as inorganic salts or certain reaction byproducts, can often be removed by performing a liquid-liquid extraction. Dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane and washing with water or brine can effectively partition polar impurities into the aqueous phase.

Q4: Is this compound prone to degradation during purification?

A4: Aromatic amines can be susceptible to oxidation, which may be indicated by a change in color of the product (e.g., turning yellow or brown). To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. The use of antioxidants is generally not recommended as it introduces another potential impurity.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptom: The purity of the isolated solid after recrystallization is below the desired specification, as determined by techniques like HPLC or NMR.

Possible Causes:

  • Inappropriate Solvent Choice: The chosen solvent may not provide a significant difference in solubility for the desired compound and the impurities at high and low temperatures.

  • Co-precipitation of Impurities: Impurities with similar solubility profiles to the product may co-precipitate upon cooling.

  • Insufficient Removal of Insoluble Impurities: Failure to remove insoluble impurities from the hot solution before crystallization.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to identify an optimal recrystallization solvent or solvent system (see Table 1 for suggestions).

  • Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration step before allowing the solution to cool and crystallize.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote the formation of purer crystals. Rapid cooling can trap impurities.

  • Second Recrystallization: If purity is still not satisfactory, a second recrystallization step may be necessary.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Isopropanol/WaterThe product may be soluble in hot isopropanol and less soluble upon the addition of water as an anti-solvent.
TolueneAromatic solvents can be effective for recrystallizing aromatic compounds.
Ethyl Acetate/HexaneA polar/non-polar solvent system that can be fine-tuned for optimal crystallization.
AcetonitrileA polar aprotic solvent that can be effective for moderately polar compounds.
Issue 2: Difficulty in Separating a Close-Eluting Impurity by Column Chromatography

Symptom: A persistent impurity co-elutes with the product peak during column chromatography, resulting in poor separation.

Possible Causes:

  • Suboptimal Mobile Phase: The polarity of the eluent may not be suitable to achieve differential migration of the product and the impurity on the stationary phase.

  • Inappropriate Stationary Phase: Standard silica gel may not be the ideal stationary phase for separating the target compound from the specific impurity.

  • Column Overloading: Applying too much crude material to the column can lead to band broadening and decreased resolution.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Adjust Polarity: Systematically vary the solvent ratio of your mobile phase to fine-tune the polarity.

    • Additive Incorporation: For basic amines, adding a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.[3]

  • Stationary Phase Selection:

    • Alumina (Basic): Consider using basic alumina as the stationary phase, which can be more suitable for the purification of basic compounds.

    • Amine-Functionalized Silica: Amine-functionalized silica provides an alkaline environment and can offer different selectivity compared to standard silica.[5]

    • Reversed-Phase Chromatography: If the impurity is significantly more or less polar than the product, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.[3]

  • Optimize Column Parameters:

    • Reduce Load: Decrease the amount of crude material loaded onto the column.

    • Increase Column Length: A longer column can provide more theoretical plates and improve separation.

Table 2: Column Chromatography Conditions for this compound

ParameterNormal PhaseReversed Phase
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Amine-Functionalized SilicaC18-Functionalized Silica
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5% TriethylamineAcetonitrile/Water or Methanol/Water with 0.1% Trifluoroacetic Acid or Ammonium Hydroxide
Gradient Isocratic or a shallow gradient of the more polar solventIsocratic or a gradient of increasing organic solvent
Detection UV (254 nm) or TLC with a suitable stainUV (254 nm)

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot recrystallization solvent (e.g., isopropanol).

  • Hot Filtration (if necessary): If any insoluble material is present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography (Normal Phase)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The flow rate should be adjusted to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) or another suitable analytical technique to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Purity_Check1 Purity Check (HPLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Impure_Product Impure Product Purity_Check2->Impure_Product Purity Not OK (Requires further purification)

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Troubleshooting Co-eluting Impurities in Chromatography Start Co-eluting Impurity Observed Optimize_Mobile_Phase Optimize Mobile Phase (Adjust polarity, add triethylamine) Start->Optimize_Mobile_Phase Check_Separation1 Improved Separation? Optimize_Mobile_Phase->Check_Separation1 Change_Stationary_Phase Change Stationary Phase (Alumina, Amine-Silica, or Reversed Phase) Check_Separation1->Change_Stationary_Phase No Success Successful Separation Check_Separation1->Success Yes Check_Separation2 Improved Separation? Change_Stationary_Phase->Check_Separation2 Check_Separation2->Success Yes Failure Further Optimization Needed Check_Separation2->Failure No

Caption: Troubleshooting logic for co-eluting impurities in column chromatography.

References

Stability testing of [4-(2-Morpholinoethoxy)phenyl]methylamine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of [4-(2-Morpholinoethoxy)phenyl]methylamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve its susceptibility to oxidative, thermal, and pH-dependent degradation. The benzylamine moiety is particularly prone to oxidation, which can be accelerated by elevated temperatures.[1][2] The morpholine ring is generally stable but can be metabolized in biological systems, and the ether linkage could be susceptible to hydrolysis under extreme pH conditions.

Q2: How does temperature affect the stability of this compound?

A2: Benzylamine derivatives can be thermally labile, with significant degradation possible at elevated temperatures.[1][2] For a related benzylamine-based compound, thermal stability was observed below 150°C, but significant degradation occurred at 200°C.[2] Therefore, it is crucial to establish a stable temperature range for storage and handling of this compound. Long-term storage at low temperatures (e.g., 2-8°C or -20°C) is recommended.

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of this compound across different pH values?

A4: The stability of this compound is expected to be pH-dependent. The primary amine group will be protonated at acidic pH, which may offer some protection against oxidation. However, extreme pH conditions (both acidic and alkaline) can promote hydrolysis of the ether linkage. Phenolic compounds, which share some structural similarities, have shown instability at high pH.[3][4] Therefore, it is critical to evaluate the stability of this compound in various buffer systems to identify the optimal pH range for its formulation and use.

Q5: How susceptible is this compound to oxidation?

A5: The benzylamine functional group is known to be susceptible to oxidative degradation.[1][2][5] Oxidation is a common degradation pathway for many pharmaceuticals and can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light.[6] It is important to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to be mindful of potential oxidizing agents in the formulation. The morpholine moiety may also undergo oxidation.

Troubleshooting Guide

Issue: I am observing a rapid loss of purity of my this compound sample during storage.

  • Possible Cause: The compound may be degrading due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure the compound is stored at the recommended low temperature. Avoid repeated freeze-thaw cycles.

    • Protect from Light: Store the compound in an amber vial or a light-blocking container.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.

    • Check for Contaminants: Ensure the storage container is clean and free of any potential catalysts for degradation.

Issue: My experimental results are inconsistent when using solutions of this compound.

  • Possible Cause: The compound may be degrading in the solvent or buffer system being used.

  • Troubleshooting Steps:

    • pH of the Medium: Measure the pH of your solution. The stability of the compound can be highly pH-dependent. Prepare fresh solutions before use.

    • Solvent Purity: Use high-purity solvents. Impurities in solvents can initiate degradation.

    • Dissolved Oxygen: Degas your solvents to remove dissolved oxygen, which can cause oxidative degradation.

    • Run a Time-Course Experiment: Analyze the purity of the solution at different time points after preparation to determine its stability in that specific medium.

Issue: I am seeing unexpected peaks in my chromatogram after performing a reaction with this compound.

  • Possible Cause: The new peaks could be degradation products of your starting material rather than reaction byproducts.

  • Troubleshooting Steps:

    • Run a Control Experiment: Incubate this compound under the same reaction conditions (solvent, temperature, time) but without the other reactants. Analyze the sample to see if the unexpected peaks are present.

    • Characterize the Impurities: If possible, use techniques like LC-MS to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Review Reaction Conditions: High temperatures or the presence of oxidizing agents in your reaction mixture could be causing degradation.

Data Presentation

Table 1: Summary of Potential Stability of this compound under Forced Degradation Conditions

Stress ConditionParameterExpected StabilityRationale/Reference
Thermal 40°C - 80°CPotentially UnstableBenzylamine derivatives can show significant degradation at moderate to high temperatures.[1][2]
Acidic Hydrolysis 0.1 M HClPotentially UnstableEther linkage may be susceptible to hydrolysis. Amine protonation may offer some stability against oxidation.
Alkaline Hydrolysis 0.1 M NaOHPotentially UnstableEther linkage may be susceptible to hydrolysis. Increased potential for oxidation at higher pH.[3]
Oxidative 3% H₂O₂Likely UnstableBenzylamine moiety is prone to oxidation.[1][2][6]
Photostability UV/Visible LightPotentially UnstableAromatic amines and ethers can be photolabile.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Analyze the samples from the forced degradation study. Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all significant degradation products.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately measure the concentration of the active pharmaceutical ingredient without interference from degradation products, excipients, or other impurities.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API This compound Stock Stock Solution (1 mg/mL) API->Stock Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Alkali Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Analysis HPLC Analysis Acid->Analysis Alkali->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Data Evaluation (Identify & Quantify Degradants) Analysis->Evaluation

Caption: Workflow for a typical forced degradation study.

Potential_Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound C₁₃H₂₀N₂O₂ Oxidation Oxidized Products e.g., Imine, Aldehyde, N-oxide Parent->Oxidation Oxidizing Agents (e.g., H₂O₂, O₂) Hydrolysis Hydrolysis Products e.g., Phenol and Morpholinoethanol derivatives Parent->Hydrolysis Extreme pH (Acid or Alkali) Photodegradation Photolytic Products Various cleaved and rearranged structures Parent->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for the molecule.

References

How to improve the purity of synthesized [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [4-(2-Morpholinoethoxy)phenyl]methylamine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the purity of their synthesized compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when synthesized via reductive amination of 4-(2-morpholinoethoxy)benzaldehyde.

Issue 1: Low Purity After Initial Work-up

  • Question: My initial product purity is low after aqueous work-up. What are the likely impurities and how can I remove them?

  • Answer: The primary impurities are likely unreacted 4-(2-morpholinoethoxy)benzaldehyde, the intermediate imine, and potentially over-alkylated secondary amines.[1][2] A combination of acid-base extraction and chromatography is recommended.

    • Troubleshooting Workflow:

      G start Crude Product in Organic Solvent (e.g., DCM, EtOAc) extract Wash with 1M HCl (aq) (Separates basic amine from neutral/acidic impurities) start->extract separate Separate Layers extract->separate org_phase Organic Phase: Unreacted Aldehyde, Non-basic Impurities separate->org_phase aq_phase Aqueous Phase: Protonated Amine Salt separate->aq_phase basify Basify Aqueous Phase with NaOH to pH > 12 aq_phase->basify extract_back Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract_back dry Dry Organic Phase (Na2SO4 or MgSO4) extract_back->dry evaporate Evaporate Solvent dry->evaporate pure_amine Purified Amine (Check purity by TLC/LCMS) evaporate->pure_amine

      Caption: Acid-Base Extraction Workflow for Amine Purification.

Issue 2: Persistent Impurity After Column Chromatography

  • Question: I've performed column chromatography, but an impurity with a similar Rf to my product persists. What can I do?

  • Answer: This often indicates an impurity with similar polarity, such as a structurally related amine. Optimizing your chromatography conditions is key.

    • Troubleshooting Steps:

      • Solvent System Modification: Try a different eluent system. If you are using a hexane/ethyl acetate system, consider switching to dichloromethane/methanol, which offers different selectivity.

      • Gradient Elution: Employ a shallow gradient during elution. A slow, gradual increase in the polar solvent can improve the separation of closely eluting compounds.

      • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.[3]

      • Derivative Formation: As a last resort for very difficult separations, consider converting your amine to a temporary derivative (e.g., a Boc-protected amine), which will have significantly different chromatographic properties. After purification, the protecting group can be removed.

Issue 3: Product is an Oil and Cannot be Recrystallized

  • Question: My final product is an oil, making recrystallization impossible. How can I obtain a solid product or otherwise purify it to high levels?

  • Answer: While the freebase may be an oil, its salt form is often a stable, crystalline solid.

    • Recommended Protocol: Salt Formation for Purification

      • Dissolve the purified oil in a minimal amount of a suitable solvent like isopropanol or ethanol.

      • Slowly add a solution of an acid (e.g., HCl in ether, or a solution of citric or tartaric acid) dropwise while stirring.

      • Continue addition until precipitation is complete.

      • Isolate the solid salt by filtration, wash with a cold, non-polar solvent (like diethyl ether), and dry under vacuum.

      • The resulting crystalline salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its major impurities?

A1: The most common route is the reductive amination of 4-(2-morpholinoethoxy)benzaldehyde with ammonia.[2]

  • Key Reaction:

    • Aldehyde + Ammonia → Imine

    • Imine + Reducing Agent → Primary Amine

  • Common Impurities:

    • Unreacted Aldehyde: 4-(2-morpholinoethoxy)benzaldehyde.

    • Dimeric Secondary Amine: Formed by the reaction of the product amine with the intermediate imine.

    • Unreduced Imine: The intermediate formed from the aldehyde and ammonia.

    • Reducing Agent Residues: Byproducts from reagents like NaBH(OAc)₃ or NaBH₃CN.[4][5]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

Analytical TechniquePurposeKey Considerations
TLC (Thin Layer Chromatography) Rapid, qualitative check of purity and reaction progress.[6]Use a suitable eluent (e.g., 5-10% MeOH in DCM with 1% triethylamine) and a UV lamp for visualization.
LC-MS (Liquid Chromatography-Mass Spectrometry) Quantitative purity assessment and impurity identification.Provides accurate mass data to help identify unknown impurity peaks.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and detection of proton-containing impurities.Look for residual aldehyde protons (~9-10 ppm) or other unexpected signals.
HPLC (High-Performance Liquid Chromatography) High-resolution quantitative analysis for final purity determination.[7]A C18 reverse-phase column with a mobile phase of acetonitrile/water with a modifier like TFA is a good starting point.

Q3: What are the recommended conditions for column chromatography?

A3: The basic nature of amines requires special consideration during silica gel chromatography to prevent streaking and poor separation.

  • Recommended Protocol:

    • Deactivate Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic silica surface.

    • Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") for better band resolution.

    • Eluent System: Start with a non-polar solvent and gradually increase polarity. A common system is a gradient of methanol (0-10%) in dichloromethane. Always include 1% triethylamine in your mobile phase.

    • Chromatography Workflow Diagram:

      G start Crude Amine dry_load Adsorb onto Silica Gel (Dry Loading) start->dry_load load_column Load Sample onto Column dry_load->load_column prep_column Prepare Silica Column (slurry with 1% Et3N in eluent) prep_column->load_column elute Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% Et3N) load_column->elute collect Collect Fractions elute->collect tlc_check Analyze Fractions by TLC collect->tlc_check combine Combine Pure Fractions tlc_check->combine evaporate Evaporate Solvent combine->evaporate pure_product Highly Pure Amine evaporate->pure_product

      Caption: Workflow for a successful amine purification by column chromatography.

Q4: Can I use distillation for purification?

A4: Due to the high molecular weight and boiling point of this compound, standard distillation is not feasible. Kugelrohr or short-path distillation under high vacuum might be possible but can lead to decomposition. Chromatographic methods or crystallization of a salt are generally preferred.[6]

References

Validation & Comparative

Unveiling the Blueprint of a Molecule: A Comparative Guide to the Structural Validation of [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of the novel compound, [4-(2-Morpholinoethoxy)phenyl]methylamine. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for selecting the most appropriate method for structural elucidation.

The precise arrangement of atoms within this compound dictates its physicochemical properties and, consequently, its potential therapeutic efficacy and safety profile. While X-ray crystallography is often considered the "gold standard" for providing a definitive atomic-resolution structure, a variety of other powerful techniques can offer complementary and crucial information. This guide will delve into the principles, protocols, and practical considerations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

At a Glance: Comparing the Techniques

To facilitate a rapid and objective comparison, the following table summarizes the key quantitative and qualitative parameters of each analytical method for the structural analysis of a small organic molecule like this compound.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, 3D structure in solution, dynamic informationMolecular weight, elemental composition, fragmentation patternPresence of functional groups
Typical Resolution ~0.1 Å0.1 - 0.5 ppm (chemical shift)< 5 ppm (high resolution MS)4 - 0.5 cm⁻¹
Sensitivity µg - mgmgpg - ngµg - mg
Sample Requirements High-quality single crystal (50-250 µm)1-10 mg dissolved in ~0.5 mL deuterated solvent~1 µL of 1-10 µM solutionMinimal, solid or liquid
Typical Analysis Time Hours to daysMinutes to hours per experimentMinutesMinutes
Destructive? NoNoYes (for most ionization methods)No
Phase of Sample Solid (crystalline)Liquid (solution)Gas (ionized)Solid, liquid, or gas

In-Depth Analysis of Structural Validation Techniques

This section provides a detailed overview of each technique, including its fundamental principles and the specific insights it can offer for the structural validation of this compound.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, scientists can generate a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy. For this compound, this technique would provide an unambiguous confirmation of its covalent structure, stereochemistry, and the conformation adopted in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution, providing valuable information about the connectivity of atoms and their spatial relationships. For this compound, 1D NMR experiments (¹H and ¹³C) would confirm the presence and electronic environment of all protons and carbon atoms. 2D NMR experiments, such as COSY and HSQC, would establish the connectivity between adjacent protons and between protons and their directly attached carbons, respectively, confirming the molecular framework. Furthermore, NOESY experiments can reveal through-space interactions, providing insights into the molecule's conformation and dynamics in solution, which can be crucial for understanding its biological activity.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the confident determination of its elemental composition. Fragmentation analysis (MS/MS) can yield characteristic patterns that provide clues about the molecule's substructures, further corroborating the proposed structure. This technique is particularly valuable for confirming the identity of a synthesized compound and for detecting impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring its absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands for the N-H bonds of the amine, the C-O-C ether linkages, the C-N bonds of the morpholine ring, and the aromatic C-H and C=C bonds of the phenyl group. While not providing a complete 3D structure, FTIR is an excellent tool for quickly confirming the presence of key structural motifs and for monitoring chemical reactions.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and to offer a clear understanding of the experimental process.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Mounting: A suitable crystal (typically 50-250 µm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the diffraction pattern as a series of images at different crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray spots.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.

NMR Spectroscopy Protocol (1D and 2D)
  • Sample Preparation: Approximately 1-10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • 1D NMR Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

  • 2D NMR Data Acquisition: A series of 2D NMR experiments are performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), using specific pulse sequences.

  • Data Processing and Analysis: The acquired data (Free Induction Decays - FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and cross-peaks are analyzed to elucidate the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: A dilute solution of this compound (typically 1-10 µM) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) with a small amount of an acid (e.g., formic acid) to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The accurate mass of the molecular ion is used to determine the elemental composition.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for any atmospheric or instrumental interferences.

  • Sample Application: A small amount of the solid or liquid this compound is placed directly onto the ATR crystal.

  • Data Collection: The sample is brought into firm contact with the crystal, and the infrared spectrum is recorded by measuring the attenuated infrared beam.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then correlated with known functional group frequencies.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique using the Graphviz DOT language.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection X-ray Diffraction crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve_sample Dissolve in Deuterated Solvent oneD_nmr 1D NMR (¹H, ¹³C) dissolve_sample->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC) oneD_nmr->twoD_nmr fourier_transform Fourier Transform twoD_nmr->fourier_transform spectral_analysis Spectral Analysis fourier_transform->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Workflow for NMR Spectroscopy.

ms_workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_result Data Interpretation prepare_solution Prepare Dilute Solution ionization Ionization (ESI) prepare_solution->ionization mass_separation Mass Separation ionization->mass_separation detection Detection mass_separation->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum data_analysis Molecular Weight & Elemental Composition mass_spectrum->data_analysis

Caption: Workflow for Mass Spectrometry.

ftir_workflow cluster_measurement Measurement cluster_analysis Data Analysis background_scan Collect Background sample_scan Collect Sample Spectrum background_scan->sample_scan generate_spectrum Generate Absorbance Spectrum sample_scan->generate_spectrum peak_analysis Identify Functional Groups generate_spectrum->peak_analysis

Caption: Workflow for FTIR Spectroscopy.

Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

[4-(2-Morpholinoethoxy)phenyl]methylamine is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its preparation can be approached through several synthetic strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary routes: Route A, proceeding via reductive amination of an aldehyde , and Route B, involving the reduction of a nitrile intermediate . This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their synthetic endeavors.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute A: Reductive AminationRoute B: Nitrile Reduction
Starting Materials 4-Hydroxybenzaldehyde, 4-(2-Chloroethyl)morpholine4-Hydroxybenzonitrile, 4-(2-Chloroethyl)morpholine
Key Intermediates 4-(2-Morpholinoethoxy)benzaldehyde4-(2-Morpholinoethoxy)benzonitrile
Overall Yield GoodExcellent
Reagent Toxicity Moderate (Sodium borohydride)High (Lithium aluminum hydride)
Reaction Conditions Mild to moderateModerate to high temperatures, inert atmosphere
Scalability Generally goodRequires careful handling of pyrophoric reagents
Purification Column chromatography may be requiredColumn chromatography often necessary

Synthesis Route Overview

A visual representation of the compared synthetic pathways is provided below, illustrating the sequence of reactions for both Route A and Route B.

G cluster_A Route A: Reductive Amination cluster_B Route B: Nitrile Reduction A1 4-Hydroxybenzaldehyde A2 4-(2-Morpholinoethoxy)benzaldehyde A1->A2 Williamson Ether Synthesis A3 This compound A2->A3 Reductive Amination B1 4-Hydroxybenzonitrile B2 4-(2-Morpholinoethoxy)benzonitrile B1->B2 Williamson Ether Synthesis B3 This compound B2->B3 Nitrile Reduction

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route A: Reductive Amination Pathway

This route involves a two-step process starting from 4-hydroxybenzaldehyde.

Step 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde

This step is a classical Williamson ether synthesis.

  • Materials: 4-Hydroxybenzaldehyde, 4-(2-chloroethyl)morpholine hydrochloride, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde in DMF, add potassium carbonate.

    • Add 4-(2-chloroethyl)morpholine hydrochloride to the mixture.

    • Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried to afford 4-(2-morpholinoethoxy)benzaldehyde.

  • Expected Yield: High.

Step 2: Reductive Amination to this compound

This step converts the intermediate aldehyde to the target primary amine.

  • Materials: 4-(2-Morpholinoethoxy)benzaldehyde, ammonium acetate, sodium borohydride (NaBH₄), and methanol.

  • Procedure:

    • Dissolve 4-(2-morpholinoethoxy)benzaldehyde in methanol.

    • Add a significant excess of ammonium acetate to the solution to serve as the ammonia source.

    • Stir the mixture at room temperature for a designated period to allow for imine formation.

    • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the careful addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Route B: Nitrile Reduction Pathway

This alternative two-step synthesis commences with 4-hydroxybenzonitrile.

Step 1: Synthesis of 4-(2-Morpholinoethoxy)benzonitrile

Similar to Route A, this step employs a Williamson ether synthesis.

  • Materials: 4-Hydroxybenzonitrile, 4-(2-chloroethyl)morpholine hydrochloride, potassium carbonate (K₂CO₃), and acetonitrile.

  • Procedure:

    • A mixture of 4-hydroxybenzonitrile, 4-(2-chloroethyl)morpholine hydrochloride, and potassium carbonate in acetonitrile is heated to reflux.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

    • The organic layer is dried and concentrated to yield 4-(2-morpholinoethoxy)benzonitrile, which can be purified by recrystallization or column chromatography.

  • Expected Yield: Excellent (often greater than 90%)[1].

Step 2: Reduction to this compound

The final step involves the reduction of the nitrile group to a primary amine.

  • Materials: 4-(2-Morpholinoethoxy)benzonitrile, lithium aluminum hydride (LiAlH₄), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen) , a solution of 4-(2-morpholinoethoxy)benzonitrile in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C.

    • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is then purified by column chromatography to yield this compound.

Concluding Remarks

Both Route A and Route B offer viable pathways to this compound. The choice between the two will likely depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

  • Route A (Reductive Amination) is generally considered a milder and safer option due to the use of sodium borohydride. It is often preferred for smaller-scale syntheses where ease of handling is a priority.

  • Route B (Nitrile Reduction) often provides higher overall yields. However, the use of lithium aluminum hydride, a pyrophoric reagent, necessitates stringent anhydrous conditions and careful handling, making it more suitable for experienced chemists in well-equipped laboratories, especially for larger-scale production.

Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs.

References

The [4-(2-Morpholinoethoxy)phenyl] Scaffold: A Comparative Guide to its Biological Activity in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. One scaffold that has emerged in the development of targeted therapies is the [4-(2-Morpholinoethoxy)phenyl] moiety. This guide provides a comparative analysis of the biological activity of derivatives containing this structural motif, with a focus on their potential as anticancer agents. Due to the limited publicly available data on [4-(2-Morpholinoethoxy)phenyl]methylamine derivatives specifically, this guide will focus on a prominent and structurally related example, Tirbanibulin, and its analogs, to infer the potential biological activities and mechanisms of action associated with this scaffold.

Comparison of Biological Activity

Tirbanibulin, also known as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, is a dual inhibitor of Src kinase and tubulin polymerization.[1] This dual mechanism of action provides a multi-pronged attack on cancer cell proliferation and survival. The following table summarizes the available quantitative data for Tirbanibulin and a synthesized analog where the central pyridine ring is replaced by a thiazole ring.[2]

Compound/DerivativeTargetAssayIC50/GI50Cell Line(s)
Tirbanibulin Src Kinase, TubulinKinase Assay, Tubulin Polymerization AssayNot explicitly stated in provided abstractsVarious cancer cell lines
Thiazole Analog (8a) c-Src KinaseCell-based Kinase Inhibition1.34 µMNIH3T3/c-Src527F
2.30 µMSYF/c-Src527F
Thiazole Analog (8b) Cell ProliferationCell Proliferation Assay64-71% inhibition at 50 µMBT-20, CCRF-CEM

Signaling Pathways and Mechanisms of Action

The biological activity of compounds containing the [4-(2-Morpholinoethoxy)phenyl] scaffold, such as Tirbanibulin, is linked to the inhibition of key cellular processes involved in cancer progression.

Src Kinase and Downstream Signaling

Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[2] Its aberrant activation is common in many cancers. Inhibition of Src can disrupt these oncogenic signaling cascades.

RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis Metastasis Metastasis FAK->Metastasis Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K PI3K Ras->PI3K MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Akt->Survival MAPK->Proliferation Inhibitor [4-(2-Morpholinoethoxy)phenyl] Derivative (e.g., Tirbanibulin) Inhibitor->Src

Caption: Simplified Src signaling pathway and the inhibitory action of [4-(2-Morpholinoethoxy)phenyl] derivatives.

Tubulin Polymerization and Mitotic Arrest

Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization dynamics leads to mitotic arrest and apoptosis.[1]

Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Polymerization->Microtubule Depolymerization->Tubulin CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Arrest Inhibitor [4-(2-Morpholinoethoxy)phenyl] Derivative (e.g., Tirbanibulin) Inhibitor->Polymerization

Caption: Mechanism of action of tubulin polymerization inhibitors.

Experimental Protocols

The evaluation of the biological activity of [4-(2-Morpholinoethoxy)phenyl] derivatives involves various in vitro and cell-based assays. Below are generalized protocols for key experiments.

Src Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by Src kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, MnCl₂, and a Src-specific substrate peptide.

  • Enzyme and Inhibitor Incubation: In a microtiter plate, add the Src kinase enzyme to the reaction buffer. Add the test compound (dissolved in DMSO) at various concentrations. A no-enzyme control and a no-inhibitor control should be included.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Separation: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.[3][4]

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a polymerization buffer (e.g., PIPES, MgCl₂, EGTA, GTP) on ice.

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Initiation of Polymerization: Place the plate in a spectrophotometer pre-heated to 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance reflects the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the extent of polymerization for each condition. Determine the effect of the test compound on these parameters.

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays KinaseAssay Kinase Inhibition Assay (e.g., Src) TubulinAssay Tubulin Polymerization Assay ProliferationAssay Cell Proliferation Assay (e.g., MTT) ApoptosisAssay Apoptosis Assay (e.g., Annexin V) ProliferationAssay->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) ProliferationAssay->CellCycleAssay Compound [4-(2-Morpholinoethoxy)phenyl] Methylamine Derivative Compound->KinaseAssay Compound->TubulinAssay Compound->ProliferationAssay

Caption: General experimental workflow for evaluating the biological activity of test compounds.

Conclusion

While direct data on this compound derivatives is scarce, the analysis of structurally related compounds like Tirbanibulin highlights the potential of this scaffold in anticancer drug discovery. The dual inhibition of Src kinase and tubulin polymerization represents a powerful strategy to combat cancer. Further research is warranted to synthesize and evaluate the biological activity of the specific methylamine derivatives to fully understand the structure-activity relationships and therapeutic potential of this chemical class. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of [4-(2-Morpholinoethoxy)phenyl]methylamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of [4-(2-morpholinoethoxy)phenyl]methylamine analogs, a scaffold with potential applications in neuroscience and oncology. Due to the limited direct research on this specific analog series, this guide synthesizes data from related compounds and general pharmacophoric knowledge for the likely biological targets: the dopamine D4 receptor and the sigma-1 receptor. The information presented herein is intended to guide the design and evaluation of novel analogs.

Introduction to the this compound Scaffold

The this compound scaffold is comprised of a central phenyl ring substituted with a methylamine group and a 2-morpholinoethoxy side chain. This scaffold is of interest as the morpholinoethoxy moiety is present in various biologically active compounds, including the FDA-approved drug Tirbanibulin, a dual inhibitor of Src kinase and tubulin. The methylamine group suggests potential interactions with aminergic G-protein coupled receptors, such as dopamine receptors, and with the sigma-1 receptor, a unique intracellular chaperone protein.

Potential Biological Targets and Their Signaling Pathways

Based on the structural features of the scaffold, the primary potential biological targets are the dopamine D4 receptor and the sigma-1 receptor. Understanding their signaling pathways is crucial for interpreting the functional consequences of ligand binding.

The dopamine D4 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[][2][3] This modulation of cAMP can affect the activity of protein kinase A (PKA) and downstream signaling cascades.[3]

dopamine_d4_signaling cluster_membrane Cell Membrane ligand D4 Agonist receptor Dopamine D4 Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

Dopamine D4 Receptor Signaling Pathway

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4][5] Upon ligand binding, it can dissociate from its binding partner BiP and modulate various downstream effectors, including ion channels and other signaling proteins, influencing calcium signaling and cellular stress responses.[6][7]

sigma1_signaling cluster_er Endoplasmic Reticulum ligand Sigma-1 Ligand s1r_bip Sigma-1 Receptor - BiP Complex ligand->s1r_bip Binds s1r_active Active Sigma-1 Receptor s1r_bip->s1r_active Dissociation ip3r IP3 Receptor s1r_active->ip3r Modulates ion_channels Ion Channels s1r_active->ion_channels Modulates ca_release Ca2+ Release from ER ip3r->ca_release cellular_response Cellular Stress Response ca_release->cellular_response ion_channels->cellular_response

Sigma-1 Receptor Signaling Pathway

Comparative Structure-Activity Relationship (SAR) Analysis

The following tables outline the predicted SAR for this compound analogs based on established pharmacophoric models for dopamine D4 and sigma-1 receptor ligands.[8][9]

Table 1: Modifications of the Methylamine Group
Analog Structure Modification (R) Predicted Dopamine D4 Affinity Predicted Sigma-1 Affinity Rationale
alt text
-H (Primary Amine)Low to ModerateModerateThe primary amine is a key feature for interaction with both receptors, but N-substitution is often required for high affinity.
alt text
-CH₃ (Secondary Amine)ModerateModerate to HighSmall alkyl substituents on the nitrogen are generally well-tolerated and can increase affinity.
alt text
-CH₃, -CH₃ (Tertiary Amine)ModerateHighTertiary amines are often preferred for sigma-1 receptor binding.
alt text
-CH₂PhHighHighAromatic substituents on the nitrogen can engage in additional binding interactions, significantly increasing affinity for both targets.[9]
alt text
-(CH₂)₂CH₃Moderate to HighHighLonger alkyl chains can enhance lipophilicity and binding to hydrophobic pockets.
Table 2: Modifications of the Phenyl Ring
Analog Structure Modification (X) Predicted Dopamine D4 Affinity Predicted Sigma-1 Affinity Rationale
alt text
-HModerateModerateUnsubstituted phenyl ring serves as the baseline.
alt text
2-FModerate to HighModerateSmall electron-withdrawing groups can sometimes enhance binding through favorable electrostatic interactions.
alt text
3-OCH₃ModerateModerateThe position and nature of the substituent are critical; steric hindrance can reduce affinity.
alt text
4-ClModerate to HighModerate to HighHalogen substitution can increase affinity through halogen bonding and altered electronic properties.
Table 3: Modifications of the Morpholinoethoxy Side Chain
Analog Structure Modification Predicted Dopamine D4 Affinity Predicted Sigma-1 Affinity Rationale
alt text
2-MorpholinoethoxyModerateModerateThe morpholino group is a hydrogen bond acceptor and contributes to solubility and metabolic stability.
alt text
PiperidinoethoxyModerateModerateReplacement of the morpholine oxygen with a methylene group may slightly alter binding and physicochemical properties.
alt text
DimethylaminoethoxyLow to ModerateLow to ModerateA less sterically hindered and more flexible side chain may have reduced affinity.
alt text
MethoxyLowLowThe entire morpholinoethoxy moiety likely plays a significant role in binding and its removal would be detrimental.

Experimental Protocols

Dopamine D4 Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of compounds to the human dopamine D4 receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human dopamine D4 receptor.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D4 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of binding buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

      • 50 µL of test compound at various concentrations.

      • 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).

      • 100 µL of cell membrane preparation (50-100 µg protein).

    • Incubate the plates at room temperature for 90-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_membranes Prepare Cell Membranes (HEK293-D4) start->prep_membranes setup_assay Set up 96-well plate: - Membranes - [3H]-Spiperone - Test Compound / Control prep_membranes->setup_assay incubate Incubate at RT (90-120 min) setup_assay->incubate filter_wash Filter and Wash (Glass Fiber Filters) incubate->filter_wash add_scintillant Add Scintillation Fluid filter_wash->add_scintillant count_dpm Count Radioactivity (Scintillation Counter) add_scintillant->count_dpm analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count_dpm->analyze end End analyze->end

References

A Comparative Guide to Amine Linkers in Drug Design: The Role of Hydrophilicity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into how linker chemistry, focusing on hydrophilic properties similar to those of a [4-(2-Morpholinoethoxy)phenyl]methylamine moiety, impacts the performance of targeted drug conjugates.

In the intricate world of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent cytotoxic payload is a critical determinant of success. Its chemical properties dictate the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct. While not a conventional linker itself, the moiety this compound contains a morpholinoethoxy group, a structure that imparts significant hydrophilicity. This guide compares the performance of linkers possessing such hydrophilic characteristics against other common amine linkers, supported by experimental data.

The Linker Landscape: A Classification

The choice of an amine linker is a pivotal decision in drug conjugate design, balancing the need for stability in circulation with efficient payload release at the target site. Linkers can be broadly categorized based on their release mechanism and physicochemical properties.

Linker_Classification Diagram 1: Classification of Amine Linkers in Drug Conjugates cluster_main Diagram 1: Classification of Amine Linkers in Drug Conjugates cluster_cleavable Cleavable cluster_non_cleavable Non-Cleavable cluster_properties Physicochemical Properties All Linkers All Linkers Enzyme-Cleavable Enzyme-Cleavable All Linkers->Enzyme-Cleavable Release Mechanism pH-Sensitive pH-Sensitive All Linkers->pH-Sensitive Redox-Sensitive Redox-Sensitive All Linkers->Redox-Sensitive Thioether Thioether All Linkers->Thioether Hydrophilic Hydrophilic Enzyme-Cleavable->Hydrophilic e.g. PEGylated Val-Cit, Sulfatase Hydrophobic Hydrophobic Enzyme-Cleavable->Hydrophobic e.g. Val-Cit, Val-Ala Thioether->Hydrophobic e.g. SMCC

Diagram 1: Classification of Amine Linkers in Drug Conjugates.

This guide focuses on the critical role of hydrophilicity, comparing linkers that feature water-solubilizing groups (like Polyethylene Glycol (PEG), sulfonates, or morpholinoethoxy moieties) against more traditional, hydrophobic linkers.

The Impact of Hydrophilicity: A Quantitative Comparison

The hydrophobicity of many potent payloads and traditional linkers (like MC-Val-Cit or SMCC) can lead to significant challenges, including drug conjugate aggregation, rapid clearance from circulation, and off-target toxicity. Incorporating hydrophilic components is a key strategy to mitigate these issues.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyHydrophilic Linker (e.g., PEG, Sulfonate)Hydrophobic Linker (e.g., Val-Cit, SMCC)
Aggregation Minimal. Glucuronide-linked ADCs show <5% aggregation.High. Dipeptide-linked ADCs can show up to 80% aggregation. ADCs with vc-MMAE can reach ~25% aggregation in plasma after 6 days.
Plasma Stability High. Silyl ether linkers show a half-life of >7 days. Sulfatase-cleavable linkers are stable for >7 days in mouse plasma.Variable. Hydrazine linkers have a half-life of ~2 days. SMCC linkers can show 38% degradation in 120 hours.
Plasma Clearance Slow. ADCs with PEG12 linkers have a clearance rate of 7.3 mL/kg/day.Fast. ADCs with no PEG (PEG0) have a clearance rate of >46.3 mL/kg/day.
Table 2: In Vitro Efficacy and Safety
PropertyHydrophilic Linker (e.g., PEG, Sulfonate)Hydrophobic Linker (e.g., Val-Cit, SMCC)
In Vitro Potency (IC50) Potent. Sulfatase-linker ADCs can achieve IC50 values of 61-111 pM, comparable to or better than traditional linkers.Potent. Val-Cit-MMAE ADCs consistently show low nanomolar to picomolar IC50 values on target cells.
Tolerability (In Vivo) High. Mice treated with PEG8 and PEG12 linker ADCs at 20 mg/kg had a 100% survival rate after 28 days.Low. All mice treated with a non-PEGylated (PEG0) linker ADC at 20 mg/kg died by day 5, indicating nonspecific toxicity.

The Logic of Hydrophilic Linker Design

The data clearly demonstrates that increasing linker hydrophilicity directly improves the therapeutic potential of a drug conjugate. This relationship stems from fundamental physicochemical interactions. A hydrophilic linker can form a hydration shell around the hydrophobic payload, effectively "masking" it from the biological environment until it reaches the target cell. This leads to a cascade of beneficial effects.

Hydrophilicity_Impact Diagram 2: Impact of Linker Hydrophilicity on ADC Properties Hydrophilic Linker Hydrophilic Linker Reduced Aggregation Reduced Aggregation Hydrophilic Linker->Reduced Aggregation Increases Solubility Improved PK Profile Improved PK Profile Hydrophilic Linker->Improved PK Profile Reduces Clearance Higher DAR Possible Higher DAR Possible Hydrophilic Linker->Higher DAR Possible Prevents precipitation Reduced Aggregation->Improved PK Profile Less uptake by reticuloendothelial system Enhanced Safety Enhanced Safety Improved PK Profile->Enhanced Safety Reduces off-target accumulation Improved Efficacy Improved Efficacy Improved PK Profile->Improved Efficacy Longer circulation, more drug to tumor Enhanced Safety->Improved Efficacy Wider therapeutic window Higher DAR Possible->Improved Efficacy More payload per antibody

Diagram 2: Impact of Linker Hydrophilicity on ADC Properties.

Experimental Protocols

The data presented in this guide is derived from standardized assays designed to evaluate the performance of drug conjugates. Below are detailed methodologies for two key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Cytotoxicity_Workflow Diagram 3: Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A 1. Cell Culture (e.g., BT-474 HER2+) Culture cells to ~80% confluency. B 2. Cell Seeding Seed 5,000-10,000 cells/well in a 96-well plate. A->B C 3. ADC Dilution Prepare serial dilutions of ADC in culture medium. B->C D 4. Dosing Add ADC dilutions to cells. Include 'cells only' and 'medium only' controls. C->D E 5. Incubation Incubate plate for 72-96 hours at 37°C, 5% CO2. D->E F 6. MTT Addition Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours. E->F G 7. Solubilization Add 100 µL of SDS-HCl solution to dissolve formazan crystals. Incubate overnight. F->G H 8. Absorbance Reading Read absorbance at 570 nm using a plate reader. G->H I 9. Data Analysis Calculate % viability vs. control. Determine IC50 using non-linear regression. H->I

Diagram 3: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Detailed Steps:

  • Cell Culture: Maintain antigen-positive (e.g., BT-474 for HER2-targeted ADCs) and antigen-negative control cells in appropriate culture medium.

  • Seeding: Harvest cells and seed them into a 96-well microplate at a pre-determined optimal density (e.g., 10,000 cells/well). Allow cells to attach overnight.

  • ADC Preparation: Prepare a series of dilutions of the ADC in culture medium. The concentration range should bracket the expected IC50 value.

  • Treatment: Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-144 hours for tubulin inhibitors).

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the results and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Plasma Stability Assay

This assay measures the stability of the ADC and the rate of payload release in a biologically relevant matrix.

Detailed Steps:

  • Preparation: Obtain plasma (e.g., human, mouse, rat) and thaw at 37°C.

  • Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 250 nM). Aliquot the mixture into separate tubes for each time point (e.g., 0, 24, 48, 72, 96, 144 hours) and incubate at 37°C.

  • Sampling: At each designated time point, stop the reaction by transferring an aliquot to a tube containing a quenching solution (e.g., methanol with an internal standard for LC-MS analysis).

  • Sample Processing & Analysis:

    • For Drug Release (LC-MS Method): Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released free payload relative to the internal standard.

    • For ADC Integrity/Aggregation (ELISA or SEC):

      • ELISA: Use a sandwich ELISA to measure the concentration of total antibody (capturing with an anti-Fc antibody) and the concentration of conjugated antibody (capturing with an anti-Fc antibody and detecting with an anti-drug antibody). The difference indicates drug loss over time.

      • Size Exclusion Chromatography (SEC): Analyze samples using SEC to monitor the formation of high-molecular-weight species (aggregates) over time. The percentage of the total peak area corresponding to aggregates is calculated.

  • Data Analysis: Plot the percentage of intact ADC, percentage of released drug, or percentage of aggregation against time to determine the stability profile and half-life of the conjugate in plasma.

Conclusion

The selection of an amine linker is a multi-faceted decision that profoundly impacts the therapeutic index of a drug conjugate. While hydrophobic linkers have been successfully employed in several approved drugs, the experimental data strongly supports a move towards hydrophilic linker technologies. By incorporating moieties like PEGs, sulfonates, or morpholino-based structures, developers can significantly improve the physicochemical properties of ADCs. These improvements—reduced aggregation, longer plasma half-life, and better tolerability—directly translate into superior safety and efficacy profiles, paving the way for the next generation of targeted cancer therapies.

Purity Assessment of Commercial [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercial [4-(2-Morpholinoethoxy)phenyl]methylamine and its relevant alternative, [4-(2-Morpholinoethoxy)aniline]. The information presented herein is supported by established experimental protocols for purity determination, offering a valuable resource for researchers in drug discovery and development.

Executive Summary

This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to kinase inhibitors. The purity of this starting material is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide outlines standard analytical methodologies for assessing the purity of this compound and compares its commercially available purity with that of a primary structural analog, [4-(2-Morpholinoethoxy)aniline].

Product Comparison

The purity of commercially available this compound and its aniline alternative can vary between suppliers. The following table summarizes the typical purity specifications found for these compounds.

CompoundCommercial Purity SpecificationAnalytical Method
This compound95%[1]Not Specified
[4-(2-Morpholinoethoxy)aniline]>98.0%[2][3][4]Gas Chromatography (GC)

It is crucial for researchers to obtain certificates of analysis from suppliers for specific batch purity information.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound, a panel of analytical techniques should be employed. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) that can be adapted for the purity assessment of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying impurities in non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve the best separation of the main compound from its potential impurities.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the commercial sample of this compound in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the calibration standards. Determine the concentration of the main peak in the sample and calculate the percentage purity. Identify and quantify any impurity peaks relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent for sample dissolution (e.g., Dichloromethane, Methanol)

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride, if needed to improve volatility and peak shape)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. If derivatization is required, follow a validated procedure.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: Scan a suitable mass range (e.g., m/z 50-500).

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Search for and identify any impurity peaks by comparing their mass spectra with libraries (e.g., NIST) and known potential impurities. The area percentage of each peak can be used to estimate the purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the purity of a substance without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and a known amount of the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities

Based on the synthesis of related compounds, potential impurities in commercial this compound may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation products: Impurities formed during storage or handling.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting Sample Commercial Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity_Det Purity Determination HPLC->Purity_Det Impurity_Prof Impurity Profiling GCMS->Impurity_Prof qNMR->Purity_Det Report Purity Report & Certificate of Analysis Purity_Det->Report Impurity_Prof->Report

Caption: Workflow for Purity Assessment.

Signaling Pathway Inhibition

Derivatives of this compound, such as Tirbanibulin, are known to act as dual inhibitors of Src kinase and tubulin polymerization.

signaling_pathway cluster_compound Compound Action cluster_src Src Kinase Pathway cluster_tubulin Tubulin Polymerization cluster_outcome Cellular Outcome Compound This compound Derivative (e.g., Tirbanibulin) Src Src Kinase Compound->Src Inhibition Tubulin Tubulin Dimers Compound->Tubulin Inhibition of Polymerization Downstream_Src Downstream Signaling (Proliferation, Survival, Metastasis) Src->Downstream_Src Apoptosis Apoptosis Downstream_Src->Apoptosis Microtubules Microtubule Assembly Tubulin->Microtubules Cell_Division Cell Division Microtubules->Cell_Division Cell_Division->Apoptosis

Caption: Dual Inhibition of Src Kinase and Tubulin.

References

Spectroscopic Comparison of [4-(2-Morpholinoethoxy)phenyl]methylamine Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and consistency of chemical batches is paramount. This guide provides a comprehensive spectroscopic comparison of three hypothetical batches of [4-(2-Morpholinoethoxy)phenyl]methylamine, a key intermediate in pharmaceutical synthesis. By presenting detailed experimental protocols and comparative data, this document aims to facilitate the quality control and assurance of this compound.

Introduction

This compound is a substituted aniline derivative incorporating a morpholinoethoxy side chain. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry through to the final API, potentially affecting its safety and efficacy.

This guide outlines the spectroscopic analysis of three distinct batches of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein, though hypothetical, is representative of typical batch-to-batch variations and highlights the importance of thorough analytical characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Sample Preparation: 10 mg of each batch was dissolved in 0.7 mL of Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 8223.68 Hz

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 24038.46 Hz

    • Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal ATR accessory.

  • Sample Preparation: A small amount of the solid sample from each batch was placed directly on the ATR crystal.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an Electrospray Ionization (ESI) source.

  • Sample Preparation: 1 mg of each batch was dissolved in 10 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The solution was further diluted 1:100 for analysis.

  • Parameters:

    • Ionization Mode: Positive ESI

    • Gas Temperature: 325 °C

    • Gas Flow: 5 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3500 V

    • Mass Range: m/z 50 - 500

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of the three batches of this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentBatch ABatch BBatch C
7.18d, J = 8.6 Hz2HAr-H 7.187.187.19
6.85d, J = 8.6 Hz2HAr-H 6.856.856.86
4.08t, J = 5.6 Hz2HO-CH₂ -CH₂-N4.084.084.09
3.74t, J = 4.6 Hz4HO-CH₂-CH₂ -N3.743.743.75
3.65s2HAr-CH₂ -NH₂3.653.653.66
2.79t, J = 5.6 Hz2HO-CH₂-CH₂ -N2.792.792.80
2.57t, J = 4.6 Hz4HO-CH₂-CH₂-N(CH₂)₂ 2.572.572.58
1.56br s2H-NH₂ 1.561.571.56
---Impurity X (δ 2.1)Not Detected0.05HNot Detected
---Impurity Y (δ 3.3)Not DetectedNot Detected0.08H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentBatch ABatch BBatch C
157.8C -O157.8157.8157.9
133.2Ar-C 133.2133.2133.3
129.8Ar-C H129.8129.8129.9
114.5Ar-C H114.5114.5114.6
66.9O-C H₂66.966.967.0
66.8N-(C H₂)₂66.866.866.9
57.9O-CH₂-C H₂-N57.957.958.0
54.1Ar-C H₂-NH₂54.154.154.2
-Impurity Z (δ 40.5)Not Detected0.2%Not Detected

Table 3: FTIR Data (ATR)

Wavenumber (cm⁻¹)AssignmentBatch ABatch BBatch C
3350-3280N-H stretch (amine)3345, 32853346, 32863344, 3285
2955-2810C-H stretch (aliphatic)2950, 2855, 28152951, 2856, 28162949, 2855, 2815
1612C=C stretch (aromatic)161216121613
1512C=C stretch (aromatic)151215121513
1245C-O-C stretch (ether)124512451246
1115C-N stretch (morpholine)111511151116
825p-disubstituted benzene825825826
-Impurity Peak (1710 cm⁻¹)Not DetectedDetectedNot Detected

Table 4: Mass Spectrometry Data (ESI+)

m/z (Observed)AssignmentBatch ABatch BBatch C
237.1652[M+H]⁺237.1650237.1653237.1649
-Impurity [M+H]⁺ at m/z 251.1808Not Detected0.5%Not Detected
-Impurity [M+H]⁺ at m/z 223.1495Not DetectedNot Detected0.3%

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a derivative of the title compound might be involved.

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Batch_A Batch A NMR NMR Spectroscopy (¹H and ¹³C) Batch_A->NMR FTIR FTIR Spectroscopy Batch_A->FTIR MS Mass Spectrometry Batch_A->MS Batch_B Batch B Batch_B->NMR Batch_B->FTIR Batch_B->MS Batch_C Batch C Batch_C->NMR Batch_C->FTIR Batch_C->MS Data_Tables Comparative Data Tables NMR->Data_Tables FTIR->Data_Tables MS->Data_Tables Purity_Assessment Purity Assessment Data_Tables->Purity_Assessment Report Final Report Purity_Assessment->Report

Caption: Experimental workflow for the spectroscopic comparison of the three batches.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Drug Drug Derivative of This compound Drug->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Activation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Regulation

Comparative In Vitro Analysis of Novel PI3Kα Inhibitors Based on Morpholino-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro performance of novel 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines as selective inhibitors of the p110α subunit of phosphoinositide 3-kinase (PI3K).

This guide provides a comprehensive comparison of a series of synthesized compounds, leveraging experimental data from the foundational study by Hayakawa et al. (2006) in Bioorganic & Medicinal Chemistry. The document outlines the inhibitory potency of these compounds, details the experimental methodologies for their in vitro evaluation, and contextualizes their mechanism of action within the PI3K/Akt signaling pathway.

Performance Comparison of PI3Kα Inhibitors

The in vitro inhibitory activities of synthesized morpholino-quinazoline and thieno[3,2-d]pyrimidine derivatives were evaluated against the p110α isoform of PI3K. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized below. A lower IC50 value indicates a higher inhibitory potency.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentIC50 (nM) for PI3K p110α
4a QuinazolineHH1100
4b Quinazoline7-FH280
4c Quinazoline7-ClH180
4d Quinazoline7-MeH400
4e Quinazoline6-FH230
4f Quinazoline8-FH>10000
4g Quinazoline7-F4'-Me160
4h Quinazoline7-F3'-Me230
4i Quinazoline7-F2'-Me1000
4j Quinazoline7-F4'-OMe170
4k Quinazoline7-F3',4'-(OMe)2190
15a Thieno[3,2-d]pyrimidineHH38
15b Thieno[3,2-d]pyrimidine6-MeH11
15c Thieno[3,2-d]pyrimidine6-EtH5.1
15d Thieno[3,2-d]pyrimidine6-i-PrH4.9
15e Thieno[3,2-d]pyrimidine6-PhH2.0

Data extracted from Hayakawa et al. (2006). Bioorg Med Chem, 14(20), 6847-58.[1]

Experimental Protocols

The following section details the methodology for the in vitro PI3Kα enzyme inhibition assay as described in the reference literature.

In Vitro PI3Kα Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the p110α subunit of human PI3K.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • L-α-phosphatidylinositol (PI)

  • [γ-³²P]ATP

  • Kinase buffer (20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 mM EGTA, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (1 M HCl)

  • Chloroform/methanol (1:1 v/v)

  • Thin-layer chromatography (TLC) plates (pre-coated with silica gel 60 and treated with potassium oxalate)

  • Scintillation counter

Procedure:

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted to the desired concentrations.

  • Enzyme Reaction:

    • The kinase reaction was initiated by mixing the recombinant PI3Kα enzyme with the test compound or DMSO (vehicle control) in the kinase buffer.

    • The substrate, phosphatidylinositol (PI), was added to the mixture.

    • The reaction was started by the addition of [γ-³²P]ATP.

    • The reaction mixture was incubated at room temperature for 10 minutes.

  • Reaction Termination and Lipid Extraction:

    • The reaction was stopped by the addition of 1 M HCl.

    • The radiolabeled lipid products were extracted by adding a chloroform/methanol mixture.

    • The mixture was centrifuged to separate the organic and aqueous phases.

  • Analysis:

    • The organic phase, containing the phosphorylated PI, was spotted onto a TLC plate.

    • The TLC plate was developed to separate the phosphorylated product from the unreacted [γ-³²P]ATP.

    • The radioactivity of the phosphorylated PI spot was quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration was calculated relative to the vehicle control.

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the central role of PI3K in this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholino-quinazoline Derivatives Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of the compounds.

Experimental Workflow for In Vitro PI3Kα Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of the test compounds against PI3Kα.

PI3K_Assay_Workflow Start Start PrepareCompounds Prepare Serial Dilutions of Test Compounds in DMSO Start->PrepareCompounds MixReagents Combine PI3Kα Enzyme, Compound/Vehicle, and PI Substrate PrepareCompounds->MixReagents StartReaction Initiate Reaction with [γ-³²P]ATP MixReagents->StartReaction Incubate Incubate at Room Temperature for 10 min StartReaction->Incubate StopReaction Stop Reaction with 1M HCl Incubate->StopReaction ExtractLipids Extract Radiolabeled Lipids (Chloroform/Methanol) StopReaction->ExtractLipids TLC Separate Products by Thin-Layer Chromatography (TLC) ExtractLipids->TLC Quantify Quantify Radioactivity (Scintillation Counting) TLC->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the in vitro PI3Kα enzyme inhibition assay.

References

Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step synthesis is a critical decision that directly impacts the overall efficiency and success of a synthetic campaign. This guide provides a comprehensive analysis of [4-(2-Morpholinoethoxy)phenyl]methylamine, a key intermediate in the synthesis of various bioactive molecules, particularly tyrosine kinase inhibitors. Through a detailed comparison with viable alternatives and supported by experimental data, this document serves as a resource for making informed decisions in synthetic route design.

The morpholinoethoxy phenyl moiety is a common structural feature in a number of targeted therapies. Its presence is often associated with desirable pharmacokinetic properties. This guide focuses on the utility of this compound as a versatile building block for introducing this valuable pharmacophore.

Performance Comparison in Multi-Step Synthesis

A prime example is in the synthesis of tyrosine kinase inhibitors. For instance, the core of many of these inhibitors can be constructed using a quinazoline scaffold, which is then elaborated with various side chains. The introduction of the morpholinoethoxy side chain is a crucial step.

To provide a quantitative comparison, we will analyze a representative synthetic step: the coupling of an amine to a reactive heterocyclic core.

Amine Building BlockReaction TypeKey Reagents & ConditionsYield (%)Reference
This compound Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, DCE, rtHypothetical: 85-95%General reductive amination protocols.
4-(3-Aminopropoxy)morpholineNucleophilic Aromatic SubstitutionChlorinated heterocycle, Base (e.g., K₂CO₃), Solvent (e.g., DMF)70-85%Synthesis of Gefitinib analogues.[1]
N-(3-chloropropyl)morpholineAlkylationPhenolic precursor, Base (e.g., K₂CO₃), Solvent (e.g., DMF)80-90%Synthesis of Gefitinib.[2]
4-(4-Aminophenyl)morpholineImine Formation/ReductionAldehyde, Reflux in EthanolNot specifiedSynthesis of a Schiff base.

Table 1: Comparison of Amine Building Blocks in a Key Synthetic Step. Note: The yield for this compound is hypothetical based on typical reductive amination reactions, as a specific multi-step synthesis using this exact starting material was not found in the reviewed literature.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key reactions are outlined below.

Protocol 1: Reductive Amination using this compound (Hypothetical)

This protocol describes a general procedure for the reductive amination of a hypothetical aldehyde with this compound.

Materials:

  • Hypothetical Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a solution of the aldehyde in DCE, add this compound and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution using 4-(3-Aminopropoxy)morpholine

This protocol is adapted from the synthesis of Gefitinib analogues.[1]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 4-(3-Aminopropoxy)morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline in DMF, add 4-(3-aminopropoxy)morpholine and potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system if necessary.

Visualizing Synthetic Strategies and Pathways

To better understand the relationships between different synthetic approaches and the signaling pathways these molecules target, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthetic Approaches Start_A This compound Step_A Reductive Amination Start_A->Step_A Start_B 4-(3-Aminopropoxy)morpholine Step_B Nucleophilic Aromatic Substitution Start_B->Step_B Start_C N-(3-chloropropyl)morpholine Step_C Alkylation Start_C->Step_C Intermediate Key Intermediate Step_A->Intermediate Step_B->Intermediate Step_C->Intermediate Final_Product Tyrosine Kinase Inhibitor Intermediate->Final_Product

A comparison of synthetic entry points.

signaling_pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth TKI Tyrosine Kinase Inhibitor (e.g., Gefitinib) TKI->EGFR inhibits

Simplified EGFR signaling pathway.

logical_relationship Efficiency Overall Synthesis Efficiency Yield Step Yields Efficiency->Yield Time Reaction Times Efficiency->Time Conditions Reaction Conditions Efficiency->Conditions Purity Product Purity Efficiency->Purity

Factors influencing synthetic efficiency.

Conclusion

This compound represents a potentially efficient building block for the introduction of the morpholinoethoxy phenyl moiety in multi-step synthesis. While direct comparative data is limited, its utility can be inferred from the prevalence of this functional group in drug discovery and the high efficiency of the chemical transformations in which it can participate, such as reductive amination.

The choice of the optimal building block will ultimately depend on the specific synthetic route, the nature of the other reactants, and the desired final product. This guide provides a framework for evaluating this compound against other alternatives, enabling researchers to make more strategic decisions in the design and execution of their synthetic endeavors. Further studies directly comparing the efficiency of these and other related building blocks in standardized multi-step syntheses would be highly valuable to the scientific community.

References

Safety Operating Guide

Prudent Disposal of [4-(2-Morpholinoethoxy)phenyl]methylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Hazard Assessment and Waste Classification

Based on the analysis of analogous compounds such as N-Methyl-1-{4-[2-(morpholin-4-yl)ethoxy]phenyl}methylamine, morpholine, and benzylamine, [4-(2-Morpholinoethoxy)phenyl]methylamine should be treated as a hazardous substance. Key potential hazards include:

  • Corrosivity: Amines are typically corrosive and can cause severe skin burns and eye damage.[1][2]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Environmental Hazard: May be harmful to aquatic life.[3]

Therefore, this compound must be disposed of as hazardous chemical waste . Do not dispose of it down the drain or in regular trash.

Quantitative Data Summary

For safe handling and storage prior to disposal, refer to the following table which summarizes key hazard classifications based on analogous compounds.

Hazard ClassificationGHS Category (based on analogues)Key Precautions
Skin Corrosion/IrritationCategory 1BWear protective gloves, clothing, and face protection.[1][2]
Serious Eye DamageCategory 1Wear eye protection.[1][2]
Acute Toxicity (Oral)Category 4Do not eat, drink, or smoke when handling.[1][2]
Aquatic HazardLong-term aquatic hazard, Category 3Avoid release to the environment.[3]

Detailed Disposal Protocol

Follow these steps for the proper disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Waste Segregation:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated and compatible waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Use a clearly labeled, leak-proof container made of a material compatible with amines (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Labeling:

    • Label the waste container clearly with the words "HAZARDOUS WASTE ".

    • Identify the contents as "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

    • The storage area should be well-ventilated.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste manifest and handover.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS department.

  • Report: Report the spill to your supervisor and EHS department immediately.

Logical Workflow for Disposal

DisposalWorkflow cluster_Preparation Preparation cluster_Containment Containment cluster_FinalDisposal Final Disposal PPE Wear Appropriate PPE Segregation Segregate Waste PPE->Segregation Container Use Compatible Container Segregation->Container Labeling Label as Hazardous Waste Container->Labeling Storage Store in SAA Labeling->Storage Request Request EHS Pickup Storage->Request

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling [4-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling of [4-(2-Morpholinoethoxy)phenyl]methylamine, a chemical compound used in research and development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Profile:

  • Chemical Name: this compound

  • Synonyms: N-Methyl-1-{4-[2-(morpholin-4-yl)ethoxy]phenyl}methylamine[1]

  • Primary Hazards: Causes severe skin burns and eye damage.[2][3] May cause respiratory irritation. Harmful if swallowed or inhaled.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or punctures before and during use.
Body A lab coat or chemical-resistant apron must be worn. For larger quantities, a chemical-resistant suit is recommended.
Respiratory Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator is required.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use only non-sparking tools and equipment to prevent ignition.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.

  • Contamination: Avoid contact with skin, eyes, and clothing.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Store separately from oxidizing agents.[4]

Emergency Protocols

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[4]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.

  • Contaminated PPE: All contaminated PPE should be collected and disposed of as hazardous waste.

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Dispense Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove PPE G->H I Wash Hands H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.